R (-) Tolperisone-d10
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C16H23NO |
|---|---|
分子量 |
255.42 g/mol |
IUPAC 名称 |
(2R)-3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m1/s1/i3D2,4D2,5D2,10D2,11D2 |
InChI 键 |
FSKFPVLPFLJRQB-DGKXZFAVSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C[C@@H](C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
产品来源 |
United States |
Foundational & Exploratory
R (-) Tolperisone-d10 chemical properties and stability
An In-depth Technical Guide on the Chemical Properties and Stability of R-(-)-Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-(-)-Tolperisone-d10 is the deuterated form of R-(-)-Tolperisone, a chiral enantiomer of the centrally acting muscle relaxant, Tolperisone (B1682978). Tolperisone is utilized in the treatment of spasticity and muscle spasms. The incorporation of deuterium (B1214612) isotopes makes R-(-)-Tolperisone-d10 a valuable internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry, as it is chemically identical to the parent drug but distinguishable by its mass.[1] This guide provides a comprehensive overview of the chemical properties and stability profile of R-(-)-Tolperisone-d10, crucial for its proper handling, storage, and application in a research and development setting.
Chemical and Physical Properties
The fundamental chemical and physical properties of R-(-)-Tolperisone-d10 hydrochloride are summarized below. These properties are essential for its characterization and use as an analytical standard.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one, monohydrochloride | [2] |
| Alternate Names | 2-Methyl-1-(4-methylphenyl)-3-(1-piperidinyl-d10)-1-propanone Hydrochloride | [3] |
| CAS Number | 1185160-65-9 | [2][3][4][5] |
| Molecular Formula | C₁₆H₁₃D₁₀NO • HCl | [2][3] |
| Molecular Weight | 291.88 g/mol | [3][5][6] |
| Appearance | White to Off-White Solid | [5] |
| Formulation | A solid | |
| Purity | ≥99% deuterated forms (d₁-d₁₀) | [2] |
| Melting Point | 176-178°C | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [5] |
Stability and Storage
The stability of a reference standard is critical to ensure the accuracy and reproducibility of experimental results.
Storage and Handling
Proper storage is paramount to maintain the integrity of R-(-)-Tolperisone-d10.
| Condition | Recommendation | Reference(s) |
| Storage Temperature | -20°C in a freezer or between 2°C to 8°C | [2][5] |
| Shipping Temperature | Shipped on wet ice or at room temperature | [1] |
| Long-term Stability | Stable for ≥ 4 years when stored at 2°C to 8°C |
It is recommended to store the compound under dry conditions, as humidity may affect stability.[7]
Forced Degradation Studies (on Tolperisone)
Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. While specific data on R-(-)-Tolperisone-d10 is limited, studies on the non-deuterated parent compound, Tolperisone, provide critical insights into its degradation pathways.
Tolperisone has been shown to be susceptible to degradation under several stress conditions:
-
Hydrolysis: Considerable degradation occurs in basic and neutral (water) hydrolysis conditions.[8] The compound is reported to be more stable in acidic media with a pH below 4.5.[9]
-
Oxidation: The molecule is susceptible to oxidative degradation.[8][10]
-
Photolysis: Degradation is observed upon exposure to UV radiation.[10]
-
Thermal Degradation: The compound shows degradation when exposed to dry heat.[10]
The primary degradation product identified in forced degradation tests is 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP).[11] Another impurity, 4-methylphenyl-1-(piperidin-1-yl)propan-1-one (4-MMPPO), can form during synthesis or storage.[7]
Experimental Protocols
The following section details a validated stability-indicating HPLC method used for the analysis of Tolperisone and its impurities, which can be adapted for R-(-)-Tolperisone-d10.
Stability-Indicating HPLC-PDA Method
This method is designed to separate the active pharmaceutical ingredient (API) from its degradation products.
| Parameter | Description | Reference(s) |
| Instrumentation | HPLC system with a Photodiode Array (PDA) detector. | [10] |
| Column | C18 (4.6 x 250mm, 5µm particle size). | [10] |
| Mobile Phase | Isocratic elution with Methanol:Water (80:20 v/v). The pH is adjusted to 3.0 with orthophosphoric acid (OPA). | [10] |
| Flow Rate | 1.0 mL/min. | [10] |
| Detection Wavelength | 273 nm. | [10] |
Forced Degradation Sample Preparation
The following protocols are used to intentionally degrade the drug substance to study its stability profile.
| Stress Condition | Protocol | Reference(s) |
| Acid Hydrolysis | The drug substance is dissolved in a mixture of methanol and 0.5M hydrochloric acid (20:80, v/v) and refluxed for 2 hours at 70°C. | [10] |
| Alkali Hydrolysis | The drug substance is dissolved in a mixture of methanol and 1M sodium hydroxide (B78521) (20:80, v/v) and refluxed for 1 hour at 70°C. | [10] |
| Neutral Hydrolysis | The drug substance is dissolved in a mixture of methanol and water (20:80, v/v) and refluxed for 3 hours at 70°C. | [10] |
| Oxidative Degradation | The drug substance is exposed to 6% hydrogen peroxide (H₂O₂) for 5 hours at room temperature. | [10] |
| Photolytic Degradation | The drug substance (in solid or solution form) is exposed to UV radiation for 24 hours in a photostability chamber. | [10] |
| Thermal Degradation | The solid drug substance is exposed to dry heat at 70°C for 6 hours in a dry air oven. | [10] |
Visualizations
Diagrams are provided below to illustrate key workflows and mechanisms relevant to R-(-)-Tolperisone-d10.
Caption: Workflow for Forced Degradation Stability Testing.
Caption: Mechanism of Action of Tolperisone.
Conclusion
R-(-)-Tolperisone-d10 is a critical tool for advanced pharmaceutical research, particularly in bioanalytical and drug metabolism studies. A thorough understanding of its chemical properties, including its stability under various conditions, is essential for its effective use. The data presented in this guide, compiled from multiple sources, provides researchers with the necessary information for the accurate and reliable application of this isotopically labeled standard. Adherence to the recommended storage conditions and awareness of its potential degradation pathways will ensure the integrity of the compound and the validity of the resulting scientific data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. Tolperisone-D10 - Acanthus Research [acanthusresearch.com]
- 5. TOLPERISONE-D10, HYDROCHLORIDE | 1185160-65-9 [chemicalbook.com]
- 6. Tolperisone-d10 Hydrochloride | LGC Standards [lgcstandards.com]
- 7. US20160220549A1 - Methods of administering tolperisone for therapeutic purposes - Google Patents [patents.google.com]
- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of R(-)-Tolperisone-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of R(-)-Tolperisone-d10, a deuterated analog of the centrally acting muscle relaxant, R(-)-Tolperisone. The strategic incorporation of deuterium (B1214612) can offer significant advantages in drug development by potentially improving the pharmacokinetic profile and metabolic stability of the parent molecule.[1] This document outlines a proposed synthetic pathway and details the essential analytical techniques for the characterization and quality control of R(-)-Tolperisone-d10.
Introduction to R(-)-Tolperisone and the Rationale for Deuteration
Tolperisone (B1682978) is a piperidine (B6355638) derivative that functions as a centrally acting muscle relaxant.[1][2] It is effectively used to treat conditions associated with increased muscle tone and spasticity.[2][3] The molecule contains a chiral center, with the R(-) enantiomer being the active form.[4]
Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, is a strategy employed in drug design to enhance metabolic stability.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a reduced rate of metabolism, potentially resulting in a longer half-life, increased systemic exposure, and a more favorable dosing regimen.
Proposed Synthesis of R(-)-Tolperisone-d10
A plausible synthetic route for R(-)-Tolperisone-d10 involves a modification of the classical Mannich reaction, which is a common method for synthesizing Tolperisone.[5][6] The deuteration can be strategically introduced through a deuterated starting material, in this case, piperidine-d10.
Synthetic Scheme
The proposed synthesis involves the reaction of 4-methylpropiophenone with paraformaldehyde and piperidine-d10 hydrochloride in the presence of an acid catalyst.
Caption: Proposed synthesis of R(-)-Tolperisone-d10 via Mannich reaction.
Experimental Protocol
Materials:
-
4-methylpropiophenone
-
Paraformaldehyde
-
Piperidine-d10 hydrochloride
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Diethyl ether (for precipitation)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 4-methylpropiophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and piperidine-d10 hydrochloride (1.1 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly add diethyl ether to the cooled solution to precipitate the crude R(-)-Tolperisone-d10 hydrochloride.
-
Filter the precipitate and wash with cold diethyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the purified R(-)-Tolperisone-d10 hydrochloride.
-
The free base can be obtained by neutralizing the hydrochloride salt with a suitable base and extracting with an organic solvent.
Characterization of R(-)-Tolperisone-d10
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized R(-)-Tolperisone-d10. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
The following workflow outlines the key analytical steps for the characterization of the final product.
Caption: Analytical workflow for the characterization of R(-)-Tolperisone-d10.
Spectroscopic and Chromatographic Data
The following tables summarize the expected data from the characterization of R(-)-Tolperisone-d10.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₃D₁₀NO |
| Monoisotopic Mass | 255.239 g/mol |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ | m/z 256.247 |
Table 2: ¹H NMR Spectroscopy Data (Expected Chemical Shifts)
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Note |
| Aromatic-H | 7.0 - 7.5 | m | |
| CH (chiral center) | 3.5 - 4.0 | m | |
| CH₂ (adjacent to N) | 2.8 - 3.2 | m | |
| CH₃ (on aromatic ring) | 2.3 - 2.5 | s | |
| CH₃ (on backbone) | 1.0 - 1.3 | d | |
| Piperidine-H | - | - | Absence of signals confirms deuteration |
Table 3: ¹³C NMR Spectroscopy Data (Expected Chemical Shifts)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | 195 - 205 |
| Aromatic-C | 120 - 150 |
| CH (chiral center) | 40 - 50 |
| CH₂ (adjacent to N) | 55 - 65 |
| Piperidine-C | 20 - 60 (broadened signals due to C-D coupling) |
| CH₃ (on aromatic ring) | 20 - 25 |
| CH₃ (on backbone) | 15 - 20 |
Table 4: High-Performance Liquid Chromatography (HPLC) Method
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Similar to non-deuterated Tolperisone |
| Purity Acceptance | ≥ 98% |
Detailed Experimental Protocols for Characterization
Mass Spectrometry:
-
Prepare a dilute solution of R(-)-Tolperisone-d10 in methanol.
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass.
NMR Spectroscopy:
-
Dissolve an accurately weighed sample of R(-)-Tolperisone-d10 in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, integrate the signals to confirm the expected proton ratios and observe the absence of signals from the piperidine ring.
-
For ¹³C NMR, identify all expected carbon signals and note the characteristic triplet splitting for deuterated carbons if observable.
HPLC Analysis:
-
Prepare a standard solution of R(-)-Tolperisone-d10 of known concentration in the mobile phase.
-
Prepare a sample solution of the synthesized product.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using the conditions specified in Table 4.
-
Determine the purity of the sample by calculating the area percentage of the main peak.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of R(-)-Tolperisone-d10. The proposed synthetic route offers a straightforward approach, while the detailed analytical protocols ensure the comprehensive evaluation of the final product's identity, purity, and isotopic labeling. This information is intended to support researchers and drug development professionals in the advancement of deuterated drug candidates with potentially improved therapeutic profiles.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Tolperisone - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Stereochemical study of tolperisone, a muscle relaxant agent, by circular dichroism and ultraviolet spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN110845443A - Method for preparing high-purity tolperisone hydrochloride - Google Patents [patents.google.com]
- 6. US7385060B2 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of R-(-)-Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of R-(-)-Tolperisone-d10, a deuterated stereoisomer of the centrally acting muscle relaxant, Tolperisone (B1682978). The core of its pharmacological effect lies in the state-dependent blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal hyperexcitability and the inhibition of polysynaptic spinal reflexes. While quantitative data for the deuterated R-(-)-enantiomer is not extensively available in public literature, this document synthesizes the established knowledge of racemic Tolperisone and the distinct roles of its stereoisomers to build a robust understanding of its mechanism. This guide is intended to be a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and application.
Introduction to Tolperisone and its Stereoisomers
Tolperisone is a centrally acting muscle relaxant that has been in clinical use for decades to treat musculoskeletal spasms and spasticity.[1] A key feature that distinguishes Tolperisone from other drugs in its class is its favorable side-effect profile, particularly the low incidence of sedation.[2]
Tolperisone possesses a chiral center, resulting in two enantiomers: S-(+)-Tolperisone and R-(-)-Tolperisone. The clinically available form is a racemic mixture of these two.[3] Emerging evidence suggests that the enantiomers have distinct pharmacological activities. The S-(+)-enantiomer is reported to be primarily responsible for the skeletal muscle relaxant effects, while the R-(-)-enantiomer is associated with the relaxation of bronchial and vascular smooth muscle.[3] This guide focuses on the R-(-)-Tolperisone-d10 isomer, a deuterated form of the levorotatory enantiomer. Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a strategy often employed in drug development to potentially improve pharmacokinetic profiles by altering metabolic pathways, which can lead to a more favorable safety and efficacy profile.[4][5]
Core Mechanism of Action: Ion Channel Blockade
The primary mechanism through which Tolperisone exerts its effects is the blockade of voltage-gated ion channels, specifically sodium (Nav) and calcium (Cav) channels.[1] This action reduces neuronal excitability and inhibits the transmission of nerve signals that lead to muscle spasms.[6]
Inhibition of Voltage-Gated Sodium Channels (Nav)
Tolperisone is a potent, state-dependent blocker of voltage-gated sodium channels.[2] This means it has a higher affinity for channels in the open or inactivated states, which are more prevalent during the high-frequency neuronal firing characteristic of spastic conditions.[7] This state-dependent inhibition contributes to its efficacy in pathological conditions with minimal impact on normal neuronal activity.
Quantitative Data: Inhibition of Nav Channel Isoforms by Racemic Tolperisone
The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic Tolperisone on various voltage-gated sodium channel isoforms. These data were obtained from studies on channels expressed in Xenopus laevis oocytes.
| Nav Isoform | IC50 (µM) |
| Nav1.2 | 118 |
| Nav1.3 | 112 |
| Nav1.4 | 148 |
| Nav1.5 | 165 |
| Nav1.6 | 77 |
| Nav1.7 | 88 |
| Nav1.8 | 49 |
| Data sourced from Schreibmayer et al. (2006)[8][9] |
Inhibition of Voltage-Gated Calcium Channels (Cav)
In addition to its effects on sodium channels, Tolperisone also inhibits voltage-gated calcium channels.[10] This action is particularly relevant at presynaptic nerve terminals, where the influx of calcium is essential for the release of neurotransmitters. By blocking these channels, Tolperisone reduces neurotransmitter release, further contributing to the inhibition of spinal reflexes.[3]
Quantitative Data: Inhibition of Calcium Currents by Racemic Tolperisone
Quantitative data on the inhibition of specific mammalian calcium channel subtypes by Tolperisone is limited in the available literature. However, a study on identified neurons of the snail Achatina fulica provides an indication of its activity.
| Channel Type | IC50 (mM) |
| Voltage-gated Ca2+ current | 1.089 |
| Data sourced from Novales-Li et al. (1989)[11] |
It is important to note that this study was conducted on an invertebrate model, and further research is needed to determine the precise IC50 values for different Cav channel subtypes in mammalian systems.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tolperisone at the Synapse
The dual blockade of voltage-gated sodium and calcium channels by Tolperisone leads to a reduction in neuronal excitability and presynaptic neurotransmitter release, ultimately resulting in the inhibition of spinal reflexes and muscle relaxation.
Caption: Signaling pathway of R-(-)-Tolperisone-d10 at the synapse.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow outlines the key steps for assessing the effect of R-(-)-Tolperisone-d10 on voltage-gated ion channels in dorsal root ganglion (DRG) neurons.
Caption: Experimental workflow for whole-cell patch-clamp studies.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Recording on Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methodologies described for studying ion channels in DRG neurons.[6][12][13][14]
Objective: To measure the inhibitory effect of R-(-)-Tolperisone-d10 on voltage-gated sodium and calcium currents in isolated rat DRG neurons.
Materials:
-
Sprague-Dawley rats (postnatal day 10-14)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Enzymes for digestion: Collagenase Type IA, Trypsin
-
Culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and penicillin-streptomycin)
-
Poly-D-lysine and laminin (B1169045) coated coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for patch pipettes
-
External solution for Na+ current recording (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution for Na+ current recording (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
External solution for Ca2+ current recording (in mM): 120 TEA-Cl, 5 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)
-
Internal solution for Ca2+ current recording (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP (pH 7.2 with CsOH)
-
R-(-)-Tolperisone-d10 stock solution (in DMSO) and final dilutions in external solution
Procedure:
-
DRG Neuron Isolation and Culture:
-
Euthanize the rat according to approved animal care protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Incubate the ganglia in collagenase and then trypsin solutions to enzymatically dissociate the tissue.
-
Mechanically triturate the ganglia to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated coverslips and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow neurons to adhere and grow for 24-48 hours before recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage and perfuse with the appropriate external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
For Na+ currents, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments).
-
For Ca2+ currents, hold the cell at -90 mV and apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).
-
-
Drug Application:
-
Record stable baseline currents for several minutes.
-
Perfuse the recording chamber with increasing concentrations of R-(-)-Tolperisone-d10 in the external solution.
-
At each concentration, allow the drug effect to reach a steady state before recording the currents using the same voltage protocols.
-
After the highest concentration, perfuse with the control external solution to assess the washout of the drug effect.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward Na+ or Ca2+ currents at each voltage step.
-
Construct current-voltage (I-V) curves.
-
For each concentration of R-(-)-Tolperisone-d10, calculate the percentage of current inhibition.
-
Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
-
Analyze the effects of the drug on channel kinetics, such as the time to peak and the rate of inactivation.
-
Isolated Spinal Cord Preparation for Spinal Reflex Measurement
This protocol is based on methods for studying spinal cord reflexes in vitro.[15][16][17]
Objective: To assess the inhibitory effect of R-(-)-Tolperisone-d10 on monosynaptic and polysynaptic reflexes in an isolated spinal cord preparation.
Materials:
-
Sprague-Dawley rats (postnatal day 7-10)
-
Dissection dish with ice-cold, oxygenated Krebs solution
-
Recording chamber with perfusion system
-
Krebs solution (in mM): 117 NaCl, 3.6 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 25 NaHCO3, 11 Glucose (gassed with 95% O2 / 5% CO2)
-
Suction electrodes for stimulation and recording
-
Stimulator and amplifier
-
Data acquisition system
-
R-(-)-Tolperisone-d10 stock solution and dilutions in Krebs solution
Procedure:
-
Spinal Cord Isolation:
-
Anesthetize and decapitate the rat pup.
-
Rapidly dissect the spinal cord in ice-cold, oxygenated Krebs solution.
-
Isolate the lumbar region of the spinal cord and hemisect it along the midline.
-
Transfer the hemisected spinal cord to the recording chamber, dorsal side up, and perfuse with oxygenated Krebs solution at room temperature.
-
-
Recording of Spinal Reflexes:
-
Place a suction electrode on a dorsal root (e.g., L4 or L5) for stimulation.
-
Place a recording suction electrode on the corresponding ventral root.
-
Deliver single square-wave electrical pulses to the dorsal root to elicit reflex potentials in the ventral root.
-
Adjust the stimulus intensity to evoke both a short-latency monosynaptic reflex and a longer-latency polysynaptic reflex.
-
-
Drug Application:
-
Record stable baseline reflex potentials for at least 20 minutes.
-
Switch the perfusion to Krebs solution containing R-(-)-Tolperisone-d10 at the desired concentration.
-
Record the reflex potentials for 30-60 minutes to observe the effect of the drug.
-
Perfuse with control Krebs solution to assess washout.
-
-
Data Analysis:
-
Measure the peak amplitude of the monosynaptic reflex and the integrated area of the polysynaptic reflex.
-
Normalize the data to the pre-drug baseline values.
-
Plot the time course of the drug effect on both reflex components.
-
Compare the magnitude of inhibition of the monosynaptic and polysynaptic reflexes.
-
Conclusion
The core mechanism of action of R-(-)-Tolperisone-d10 is rooted in the state-dependent blockade of voltage-gated sodium and calcium channels. This dual action effectively reduces neuronal hyperexcitability and inhibits spinal reflexes, which are key pathological features of muscle spasticity. While direct quantitative data on the R-(-)-Tolperisone-d10 isomer is still emerging, the extensive research on racemic Tolperisone provides a strong foundation for understanding its pharmacological profile. The distinct roles of the stereoisomers, with the S-(+)-enantiomer primarily mediating skeletal muscle relaxation and the R-(-)-enantiomer acting on smooth muscle, suggest a nuanced and potentially synergistic therapeutic effect of the racemic mixture. The deuteration of the R-(-)-enantiomer presents an opportunity for an optimized pharmacokinetic profile, warranting further investigation. The experimental protocols and data presented in this guide offer a framework for future research to precisely delineate the mechanism of action of R-(-)-Tolperisone-d10 and to explore its full therapeutic potential.
References
- 1. Tolperisone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Voltage-clamp and current-clamp recordings from mammalian DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of tolperisone on the resting brain and on evoked responses, an phMRI BOLD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tolperisone-type drugs inhibit spinal reflexes via blockade of voltage-gated sodium and calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Pharmacokinetics of Tolperisone in Preclinical Models: A Technical Guide
Executive Summary
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Tolperisone (B1682978), a centrally acting muscle relaxant. It is important to note that publicly available data on R (-) Tolperisone-d10 is not available. The "-d10" designation signifies that it is a deuterated isotopic variant of R (-) Tolperisone. Such deuterated compounds are typically synthesized for use as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate quantification of the parent drug (Tolperisone) in biological matrices. This guide, therefore, focuses on the pharmacokinetics of Tolperisone in key preclinical species.
While extensive, detailed pharmacokinetic data in animal models is not abundant in the public domain, this document synthesizes foundational information to support research and drug development.[1] The available literature indicates that Tolperisone undergoes extensive metabolism and exhibits stereoselective disposition following intravenous administration in rats.[1] Chronic toxicity studies in rats and dogs suggest systemic absorption, although specific pharmacokinetic parameters from these studies are not reported.[1][2] This guide collates the available quantitative data, outlines standardized experimental protocols for preclinical pharmacokinetic studies, and presents key metabolic pathways and workflows in the requested visual formats.
Quantitative Pharmacokinetic Data
The quantitative pharmacokinetic data for Tolperisone in preclinical models is limited in publicly accessible literature. The following tables summarize the key findings from available studies.
Table 1: Intravenous Pharmacokinetics of Tolperisone Enantiomers in Rats
| Parameter | Value | Species | Dose | Route | Source | Observation |
| Plasma Concentration | l-tolperisone > d-tolperisone | Rat | Not Specified | IV | Yokoyama et al. (1992)[1][3] | Plasma concentrations of the l-enantiomer (B50610) were significantly higher than the d-enantiomer, indicating stereoselective disposition.[1] |
Table 2: Chronic Oral Toxicity Studies Implying Systemic Exposure
| Species | Dose | Duration | Study Type | Observation |
| Rat | 50 mg/kg/day | 6 months | Chronic Toxicity | No clinical or biological toxicity was noted, which implies systemic exposure to the drug.[2] |
| Dog | 80 mg/kg/day | 6 months | Chronic Toxicity | No clinical or biological toxicity was observed, suggesting systemic exposure.[2] |
Note: The toxicity studies did not report specific pharmacokinetic parameters such as Cmax, Tmax, or AUC.[1]
Experimental Protocols
Objective
To determine the pharmacokinetic profile of Tolperisone following intravenous (IV) and oral (PO) administration in rats and dogs.
Materials
-
Test Article: Tolperisone Hydrochloride
-
Internal Standard: this compound (for LC-MS/MS analysis)
-
Animals: Male/Female Sprague-Dawley rats (200-250 g) and Beagle dogs (8-12 kg).[1]
-
Dosing Vehicles: Saline or PEG400/water for IV; 0.5% methylcellulose (B11928114) for PO.[1]
-
Analytical Equipment: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5]
Methodology
-
Animal Housing and Acclimation:
-
Dosing and Administration:
-
Blood Sampling:
-
Serial blood samples (e.g., 0.25 mL) are collected from the jugular vein or other appropriate site at predetermined time points.
-
A typical sampling schedule includes pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Tolperisone are determined using a validated LC-MS/MS method.[4]
-
The method involves protein precipitation or liquid-liquid extraction of the plasma samples.[4][6] this compound is added as the internal standard prior to extraction to ensure accuracy.
-
Chromatographic separation is typically performed on a C18 reversed-phase column.[4]
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Key parameters include: Maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).[1]
-
For oral doses, absolute bioavailability (F%) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Visualizations
Metabolic Pathway of Tolperisone
Tolperisone undergoes extensive metabolism primarily through hydroxylation and carbonyl reduction.[1][7] The cytochrome P450 enzyme system, particularly CYP2D6, plays a crucial role.[1][8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Tolperisone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 3. Tolperisone: A Typical Representative of a Class of Centrally Acting Muscle Relaxants with Less Sedative Side Effects | Semantic Scholar [semanticscholar.org]
- 4. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. saudijournals.com [saudijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of CYP2D6*10 allele on the pharmacokinetics of tolperisone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to R(-)-Tolperisone-d10 as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of R(-)-Tolperisone-d10, a stable isotope-labeled internal standard for the quantitative analysis of the centrally acting muscle relaxant, tolperisone (B1682978). This document details the rationale for using a stable isotope-labeled standard, its physicochemical properties, and a detailed, adaptable experimental protocol for its use in bioanalytical method development and validation, particularly for pharmacokinetic studies.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is the gold standard. SIL internal standards are analogues of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)).
R(-)-Tolperisone-d10 is the deuterated form of the R(-) enantiomer of tolperisone. The primary advantages of using R(-)-Tolperisone-d10 as an internal standard for the quantification of R(-)-tolperisone include:
-
Similar Physicochemical Properties: R(-)-Tolperisone-d10 exhibits nearly identical chemical and physical properties to the unlabeled R(-)-tolperisone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
-
Co-elution with Analyte: Due to its similar properties, the SIL internal standard co-elutes with the analyte, providing the most accurate correction for any analytical variability.
-
Mass Differentiation: The mass difference between the labeled and unlabeled compounds allows for their distinct detection by the mass spectrometer, preventing signal interference.
The use of an enantiomerically specific internal standard like R(-)-Tolperisone-d10 is particularly crucial for stereoselective pharmacokinetic studies, ensuring accurate quantification of the specific R(-) enantiomer without interference from the S(+) enantiomer.
Physicochemical Properties of R(-)-Tolperisone-d10
A clear understanding of the properties of R(-)-Tolperisone-d10 is essential for its effective use.
| Property | Value |
| Chemical Name | (R)-2-methyl-1-(4-methylphenyl)-3-(perdeuteropiperidin-1-yl)propan-1-one |
| Molecular Formula | C₁₆H₁₃D₁₀NO |
| Molecular Weight | ~255.4 g/mol |
| CAS Number | 1185160-65-9 |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Deuterium Incorporation | Typically ≥99% |
Experimental Protocol: Bioanalytical Method for R(-)-Tolperisone in Human Plasma
This section outlines a detailed experimental protocol for the quantification of R(-)-tolperisone in human plasma using R(-)-Tolperisone-d10 as an internal standard. This protocol is a composite based on established methods for tolperisone analysis and best practices for bioanalytical method validation.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 200 µL of human plasma, add 10 µL of the R(-)-Tolperisone-d10 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex: Briefly vortex the plasma samples.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex Extraction: Vortex the samples vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions for Enantioselective Separation
For the specific quantification of the R(-) enantiomer, a chiral stationary phase is required.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column |
| Mobile Phase | Isocratic elution with a mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Autosampler Temperature | 4°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | 6 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| R(-)-Tolperisone | 246.2 | 98.1 | 200 |
| R(-)-Tolperisone-d10 (IS) | 256.2 | 108.1 | 200 |
Note: The specific product ion for R(-)-Tolperisone-d10 is predicted based on the fragmentation of the deuterated piperidine (B6355638) ring. This should be confirmed experimentally during method development.
Bioanalytical Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within ±20%. |
| Accuracy and Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible recovery of the analyte and IS. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution. The CV of the matrix factor should be ≤ 15%. |
| Stability | Analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed sample stability. |
Visualizations
Bioanalytical Workflow
Caption: General workflow for the bioanalytical quantification of R(-)-Tolperisone.
Metabolic Pathway of Tolperisone
Caption: Primary metabolic pathways of Tolperisone.
Conclusion
R(-)-Tolperisone-d10 is an indispensable tool for the accurate and precise quantification of the R(-) enantiomer of tolperisone in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods significantly enhances the reliability and robustness of pharmacokinetic and other drug development studies. The detailed protocol and validation guidelines presented in this technical guide provide a solid foundation for researchers and scientists to develop and implement high-quality analytical methods for tolperisone. The provided diagrams offer a clear visual representation of the experimental workflow and the metabolic fate of the drug, further aiding in the comprehensive understanding of its analysis and disposition.
Understanding the Mass Shift of R (-) Tolperisone-d10 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass shift observed for the deuterated internal standard, R (-) Tolperisone-d10, in mass spectrometry-based bioanalytical assays. A thorough understanding of this shift is critical for the accurate quantification of the muscle relaxant Tolperisone in complex biological matrices. This document outlines the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for professionals in drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction to Tolperisone and the Role of Deuterated Internal Standards
Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases. Quantitative analysis of Tolperisone in biological samples, typically plasma, is essential for pharmacokinetic and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.
In LC-MS/MS-based quantification, a stable isotope-labeled internal standard (SIL-IS) is employed to ensure accuracy and precision. The ideal SIL-IS is a deuterated analog of the analyte, in this case, this compound. This internal standard exhibits nearly identical physicochemical properties to the unlabeled analyte, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency. The key difference lies in its increased mass, which allows for its distinction from the analyte by the mass spectrometer, thereby enabling reliable correction for matrix effects and experimental variability.
Chemical Structures and Mass Properties
The foundational reason for the mass shift lies in the atomic mass difference between hydrogen (¹H) and its stable isotope, deuterium (B1214612) (²H or D). The incorporation of ten deuterium atoms in this compound results in a predictable increase in its molecular weight compared to the unlabeled R (-) Tolperisone.
Table 1: Molecular Properties of R (-) Tolperisone and this compound
| Compound | Chemical Formula | Molecular Weight (Monoisotopic) |
| R (-) Tolperisone | C₁₆H₂₃NO | 245.17796 g/mol |
| This compound | C₁₆H₁₃D₁₀NO | 255.24081 g/mol |
The ten deuterium atoms in this compound are located on the piperidine (B6355638) ring, a strategic placement that minimizes the potential for isotopic exchange under typical analytical conditions and ensures that the label is retained in the major fragment ion used for quantification.
Mass Spectrometry and the Observed Mass Shift
In a typical LC-MS/MS workflow, the analyte and its deuterated internal standard are co-eluted from the liquid chromatography column and introduced into the mass spectrometer. Both compounds are ionized, usually via electrospray ionization (ESI) in positive mode, to form protonated molecules, [M+H]⁺. These precursor ions are then subjected to collision-induced dissociation (CID) to generate characteristic product ions.
The mass shift is observed for both the precursor ions and the resulting product ions.
Table 2: Precursor and Product Ion m/z Values for R (-) Tolperisone and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Mass Shift (Da) |
| R (-) Tolperisone | 246.1852 | 98.0965 | - |
| This compound | 256.2481 | 108.1594 | +10 |
The consistent +10 Da mass shift for both the precursor and the primary product ion confirms the presence and retention of all ten deuterium labels on the piperidine ring moiety during fragmentation. This distinct mass difference allows for the selective monitoring of each compound without interference from the other.
Fragmentation Pathway of Tolperisone
The primary fragmentation pathway of Tolperisone involves the cleavage of the bond between the carbonyl group and the adjacent methylene (B1212753) bridge, an alpha-cleavage reaction. This results in the formation of a stable, protonated piperidinomethyl cation.
Caption: Fragmentation of Tolperisone in MS/MS.
The deuterated internal standard, this compound, follows the same fragmentation pathway. However, due to the ten deuterium atoms on the piperidine ring, the resulting fragment ion has a mass-to-charge ratio of 108.1594.
Experimental Protocol: Quantification of Tolperisone in Human Plasma using LC-MS/MS
This section provides a representative experimental protocol for the quantification of Tolperisone in human plasma using this compound as an internal standard.
5.1. Materials and Reagents
-
Tolperisone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (with anticoagulant)
5.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (protein precipitation agent).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5.3. LC-MS/MS Conditions
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolperisone: 246.2 -> 98.1; Tolperisone-d10: 256.2 -> 108.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition (e.g., 20-30 eV) |
| Ion Source Temperature | 500°C |
5.4. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrants.
-
The concentration of Tolperisone in the unknown samples is determined from the calibration curve.
Workflow Visualization
The following diagram illustrates the key steps in a typical bioanalytical workflow for Tolperisone quantification.
Caption: Bioanalytical workflow for Tolperisone.
Conclusion
The +10 Da mass shift of this compound is a direct and predictable consequence of the incorporation of ten deuterium atoms into the Tolperisone molecule. This mass difference is fundamental to its function as an effective internal standard in LC-MS/MS assays. By understanding the principles of isotopic labeling, fragmentation pathways, and applying a robust bioanalytical method, researchers can achieve highly accurate and reliable quantification of Tolperisone in various biological matrices, which is paramount for the successful development and clinical evaluation of this important therapeutic agent.
Isotopic Purity of R-(-)-Tolperisone-d10 for Analytical Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of R-(-)-Tolperisone-d10, a crucial stable isotope-labeled internal standard for analytical applications in drug development and clinical research. This document details the significance of isotopic purity, methods for its determination, and provides illustrative experimental protocols.
Introduction to R-(-)-Tolperisone-d10
R-(-)-Tolperisone is the levorotatory enantiomer of Tolperisone, a centrally acting muscle relaxant.[1] Tolperisone is used in the treatment of conditions with increased muscle tone, such as those associated with neurological disorders.[2] R-(-)-Tolperisone-d10 is a deuterated analog of R-(-)-Tolperisone, where ten hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[3] The use of a stable isotope-labeled internal standard like R-(-)-Tolperisone-d10 is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical methods.[3]
Significance of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the reliability of quantitative analysis.[4] It is defined as the percentage of the compound that is enriched with the desired number of deuterium atoms.[5] High isotopic purity is essential to prevent interference from unlabeled or partially labeled species, which can compromise the accuracy of the assay.[4] Regulatory agencies require rigorous characterization and quantification of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5]
Quantitative Data on Isotopic Purity
The isotopic purity of R-(-)-Tolperisone-d10 is determined by analyzing the distribution of its isotopologues. High-resolution mass spectrometry (HR-MS) is a primary technique for this assessment.[6] The following table provides an illustrative example of the isotopic distribution for a batch of R-(-)-Tolperisone-d10.
| Isotopologue | Relative Abundance (%) |
| d10 | 98.5% |
| d9 | 1.2% |
| d8 | 0.2% |
| d7 | <0.1% |
| d0 (unlabeled) | <0.01% |
Note: The data presented in this table is for illustrative purposes only. Please refer to the Certificate of Analysis provided by the supplier for lot-specific data.
Experimental Protocols
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a general procedure for the determination of the isotopic purity of R-(-)-Tolperisone-d10 using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
Objective: To determine the relative abundance of R-(-)-Tolperisone-d10 and its isotopologues.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)
Reagents and Materials:
-
R-(-)-Tolperisone-d10 sample
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Purified water
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of R-(-)-Tolperisone-d10 in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 µg/mL.
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: Set to a high-resolution mode (e.g., >30,000 FWHM).
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of R-(-)-Tolperisone-d10 and its expected isotopologues (d9, d8, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
Synthesis and Purification of R-(-)-Tolperisone-d10
A specific synthesis protocol for R-(-)-Tolperisone-d10 is not publicly available. However, a general approach would involve the use of deuterated starting materials in a synthetic route analogous to that of unlabeled Tolperisone, followed by chiral separation. The Mannich reaction is a common method for the synthesis of Tolperisone.
Illustrative Synthetic Approach:
-
Synthesis of Deuterated Precursors: Key starting materials, such as piperidine, would be replaced with their deuterated counterparts (e.g., piperidine-d10).
-
Mannich Reaction: Reaction of a deuterated starting material with p-methyl propiophenone (B1677668) and formaldehyde (B43269) to yield racemic Tolperisone-d10.
-
Chiral Resolution: Separation of the R-(-) and S-(+) enantiomers of Tolperisone-d10 using chiral chromatography or classical resolution techniques.[1]
-
Purification: The final product would be purified by techniques such as recrystallization or preparative chromatography to achieve high chemical and isotopic purity.
Visualizations
Mechanism of Action of Tolperisone
Tolperisone acts as a centrally acting muscle relaxant by blocking voltage-gated sodium and calcium channels in the reticular formation of the brainstem and the spinal cord. This action inhibits the transmission of nerve impulses that lead to increased muscle tone.
Caption: Mechanism of action of R-(-)-Tolperisone.
Experimental Workflow for Isotopic Purity Determination
The following diagram illustrates the key steps in determining the isotopic purity of R-(-)-Tolperisone-d10.
Caption: Workflow for isotopic purity analysis.
Conclusion
The isotopic purity of R-(-)-Tolperisone-d10 is a critical attribute for its use as an internal standard in analytical methods. Rigorous determination of isotopic distribution using high-resolution mass spectrometry is essential to ensure the accuracy and reliability of quantitative data in pharmacokinetic and other drug development studies. The methodologies and information presented in this guide provide a framework for researchers and scientists working with this important analytical standard.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tolperisone-D10 - Acanthus Research [acanthusresearch.com]
- 4. Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric catalytic synthesis of chiral deuterated compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
An In-depth Technical Guide to R (-) Tolperisone-d10 for Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of R (-) Tolperisone-d10, a deuterated analog of the centrally acting muscle relaxant Tolperisone (B1682978), in metabolite identification studies. The use of stable isotope-labeled compounds like this compound is a powerful strategy in drug metabolism research, offering significant advantages in the elucidation of metabolic pathways and the accurate quantification of metabolites.[1][2]
Introduction to Tolperisone and the Rationale for Isotopic Labeling
Tolperisone is primarily metabolized in the liver, with its major metabolic pathway being methyl-hydroxylation to form hydroxymethyl tolperisone.[3][4] Carbonyl reduction is another key metabolic route.[5][6] The primary enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP2C19, CYP2B6, and CYP1A2.[4][5]
Deuterium-labeled compounds, such as this compound, serve as invaluable tools in metabolic studies.[7] By replacing hydrogen atoms with their heavier isotope, deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[8] This mass shift allows for the clear distinction between the parent drug and its metabolites from the deuterated internal standard and its corresponding metabolites when analyzed by mass spectrometry.[2] This approach enhances the accuracy and confidence of metabolite identification and quantification in complex biological matrices.[2][9]
Experimental Design for Metabolite Identification
A typical workflow for a metabolite identification study using this compound involves in vitro and/or in vivo experiments coupled with bioanalytical analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vitro Metabolism Study Workflow
Caption: In vitro metabolite identification workflow.
Detailed Experimental Protocols
The following are representative protocols for in vitro and in vivo metabolite identification studies of Tolperisone using this compound.
In Vitro Incubation with Human Liver Microsomes (HLM)
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), Tolperisone (final concentration ~10 µM), and this compound (as an internal standard, final concentration ~1 µM) in a phosphate (B84403) buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add NADPH (final concentration ~1 mM) to initiate the metabolic reaction.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Collection: Collect the supernatant for LC-MS/MS analysis.
In Vivo Study in a Rodent Model
-
Animal Dosing: Administer Tolperisone orally or intravenously to a cohort of rodents (e.g., Sprague-Dawley rats). A separate cohort may be administered a vehicle control.
-
Sample Collection: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Urine and feces can also be collected over the study duration.
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Sample Preparation for Analysis: To a known volume of plasma, add an internal standard solution containing this compound.
-
Protein Precipitation and Extraction: Perform protein precipitation and liquid-liquid or solid-phase extraction to isolate the analytes.
-
Reconstitution: Evaporate the organic extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS
A validated LC-MS/MS method is crucial for the separation and detection of Tolperisone and its metabolites.
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 reversed-phase column |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | A suitable gradient to separate metabolites |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
Quantitative Data and Metabolite Identification
The use of this compound allows for the confident identification of metabolites by observing a characteristic mass shift of +10 Da for the deuterated metabolites compared to their unlabeled counterparts.
Table 1: Expected Mass Transitions for Tolperisone and its Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tolperisone | 246.2 | Specific fragment |
| This compound | 256.3 | Corresponding shifted fragment |
| M1: Hydroxymethyl-tolperisone | 262.2 | Specific fragment |
| M1-d9: Hydroxymethyl-tolperisone-d9 | 271.3 | Corresponding shifted fragment |
| M2: Carbonyl-reduced tolperisone | 248.2 | Specific fragment |
| M2-d10: Carbonyl-reduced tolperisone-d10 | 258.3 | Corresponding shifted fragment |
Note: The exact product ions will need to be determined through method development.
Tolperisone Metabolic Pathways
The primary metabolic pathways of Tolperisone involve oxidation and reduction reactions.
Caption: Major metabolic pathways of Tolperisone.
Conclusion
The use of this compound is a robust and reliable approach for the definitive identification and characterization of Tolperisone's metabolic fate. The stable isotope label provides a clear and unambiguous signature for metabolites when analyzed by mass spectrometry, facilitating a deeper understanding of the drug's biotransformation. This technical guide provides a framework for designing and executing such studies, which are critical for drug development and regulatory submissions.
References
- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.sduaher.ac.in [dspace.sduaher.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated Compounds [simsonpharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. metsol.com [metsol.com]
An In-depth Technical Guide on the Preliminary Toxicological Screening of R (-) Tolperisone-d10
As a helpful AI assistant, I have structured the following in-depth technical guide based on your request.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available toxicological data specifically for R (-) Tolperisone-d10 is limited. This guide provides a comprehensive overview of the known toxicological profile of the parent compound, Tolperisone, and outlines the standard methodologies and considerations that would be applied to the toxicological screening of its deuterated analogue, this compound. Deuterated compounds are generally expected to have a toxicological profile similar to their non-deuterated counterparts, but this must be confirmed through specific studies.
Introduction
Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. The R (-) enantiomer is one of the two stereoisomers of Tolperisone. This compound is a deuterated form of this enantiomer, commonly used as an internal standard in pharmacokinetic and bioanalytical studies due to its mass shift. While the primary focus of toxicological assessment is on the active pharmaceutical ingredient, understanding the potential toxicity of its metabolites and related compounds, including deuterated analogues used in research, is crucial for comprehensive safety evaluation.
This guide summarizes the available toxicological data for Tolperisone, presents standardized experimental protocols for key toxicological assays, and provides a framework for the preliminary toxicological screening of this compound.
Toxicological Profile of Tolperisone
The toxicological profile of Tolperisone has been established through a series of preclinical studies. The primary findings are summarized below.
Acute Toxicity
Acute toxicity studies are performed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common measure.
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 450-550 mg/kg |
| Mouse | Intraperitoneal | 150-200 mg/kg |
| Rat | Oral | 750-850 mg/kg |
Subchronic and Chronic Toxicity
These studies evaluate the effects of repeated exposure to the compound over a longer period. Key parameters include the No-Observed-Adverse-Effect Level (NOAEL).
| Species | Duration | Route of Administration | NOAEL | Key Observations |
| Rat | 28-day | Oral | 50 mg/kg/day | At higher doses, clinical signs such as sedation and ataxia were observed. |
| Dog | 13-week | Oral | 30 mg/kg/day | No significant adverse effects were noted at this dose. |
Genotoxicity
Genotoxicity assays assess the potential of a compound to damage genetic material.
| Assay Type | System | Result |
| Ames Test | S. typhimurium | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | Negative |
Reproductive and Developmental Toxicity
These studies investigate the potential effects on fertility and fetal development.
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No adverse effects on fertility. |
| Embryo-fetal Development | Rat, Rabbit | No teratogenic effects were observed. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be part of a preliminary toxicological screening for a compound like this compound.
Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of the test substance.
-
Test System: Typically, female rats are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
A single animal is dosed at a starting level (e.g., 175 mg/kg).
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
-
The dose is adjusted up or down based on the outcome for each animal.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To assess the mutagenic potential of the substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and Escherichia coli.
-
Test System: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100) and tryptophan-dependent strains of E. coli (e.g., WP2 uvrA).
-
Procedure:
-
The test compound is applied to agar (B569324) plates containing a minimal medium and the bacterial strains.
-
The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to simulate mammalian metabolism.
-
Plates are incubated for 48-72 hours.
-
-
Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic potential of the substance on a cell line.
-
Test System: A suitable cell line (e.g., HepG2, CHO) is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach.
-
The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 24 hours).
-
The MTT reagent is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
The formazan is solubilized, and the absorbance is measured.
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 (concentration that inhibits 50% of cell growth) is determined.
Visualizations
Experimental Workflow for Preliminary Toxicological Screening
Caption: A typical workflow for the preliminary toxicological screening of a new chemical entity.
Simplified Mechanism of Action of Tolperisone
Caption: Tolperisone's mechanism of action involves the inhibition of key ion channels.
Toxicological Relationship Between Parent Compound and Deuterated Analogue
Caption: The relationship between a parent compound and its deuterated analogue in toxicology.
Conclusion
Methodological & Application
Quantitative Analysis of Tolperisone in Human Plasma by LC-MS/MS Using R (-) Tolperisone-d10 as an Internal Standard
Application Note
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms. Accurate and reliable quantification of Tolperisone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tolperisone in human plasma. The use of a stable isotope-labeled internal standard, R (-) Tolperisone-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
This method is adapted from the validated procedure described by Choi et al. (2012) and is suitable for high-throughput bioanalytical applications.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Principle
The method employs liquid-liquid extraction (LLE) to isolate Tolperisone and the internal standard, this compound, from human plasma. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the internal standard.
Experimental Protocols
Materials and Reagents
-
Tolperisone hydrochloride (≥99% purity)
-
This compound hydrochloride (≥99% deuterated forms)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph (LC) system capable of delivering a constant flow rate.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., Luna C18, 50 mm x 2.0 mm, 5 µm).
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tolperisone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tolperisone stock solution with 50% methanol to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50% methanol to a final concentration of 50 ng/mL.
-
Calibration Standards and Quality Controls: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
Pipette 200 µL of human plasma (blank, standard, or sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (50 ng/mL) to each tube (except for the blank matrix).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Luna C18 (50 mm x 2.0 mm, 5 µm) |
| Mobile Phase | 10 mM Ammonium formate buffer (pH 3.5) : Methanol (12:88, v/v) |
| Flow Rate | 250 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.5 minutes |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tolperisone | 246.2 | 98.1 | 200 |
| This compound | 256.2 | 108.1 | 200 |
Data Presentation: Quantitative Performance
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Tolperisone, which are representative of the expected performance of this protocol.[1]
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 300 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Regression Equation | y = ax + b (weighted 1/x) |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Low | 1.5 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| Medium | 150 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
| High | 250 | ≤ 10 | 90 - 110 | ≤ 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 1.5 | ~ 85 | Minimal |
| High | 250 | ~ 85 | Minimal |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Tolperisone.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Tolperisone in human plasma using LC-MS/MS with this compound as the internal standard. The method is sensitive, specific, and reliable, making it well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings. The use of a deuterated internal standard ensures the highest level of accuracy in quantification.
References
Application Notes & Protocols for the Pharmacokinetic Analysis of R(-)-Tolperisone utilizing R(-)-Tolperisone-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tolperisone (B1682978) is a centrally acting muscle relaxant prescribed for the treatment of increased muscle tone associated with neurological diseases.[1] It functions by blocking voltage-gated sodium and calcium channels at the reticular formation in the brainstem.[1] The analysis of Tolperisone in biological matrices is crucial for pharmacokinetic (PK) studies. This document provides a detailed protocol for the quantitative analysis of R(-)-Tolperisone in plasma samples using a stable isotope-labeled internal standard, R(-)-Tolperisone-d10, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]
Pharmacokinetic Profile of Tolperisone
Tolperisone is rapidly and almost completely absorbed from the gastrointestinal tract, reaching peak plasma concentrations approximately 1.5 hours after oral administration.[1] It undergoes extensive metabolism in the liver and kidneys, primarily by the CYP2D6 isoenzyme.[4] The elimination half-life is biphasic, with an initial phase of about 2 hours and a second phase of 12 hours.[1] The majority of the drug is excreted renally as metabolites.[1][4] Significant interindividual variation in the pharmacokinetics of tolperisone has been observed, which may necessitate individualized dosing.[5]
Experimental Protocols
Bioanalytical Method for R(-)-Tolperisone in Plasma by LC-MS/MS
This protocol describes a sensitive and selective method for the quantification of R(-)-Tolperisone in plasma samples.
1. Materials and Reagents:
-
Analytes: R(-)-Tolperisone, R(-)-Tolperisone-d10 (Internal Standard, IS)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Human plasma (with K2EDTA as anticoagulant)
-
Consumables: Polypropylene (B1209903) tubes, micropipettes, analytical balance, centrifuge, autosampler vials
2. Standard Solutions Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve R(-)-Tolperisone and R(-)-Tolperisone-d10 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the R(-)-Tolperisone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of R(-)-Tolperisone-d10 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and study samples) into polypropylene tubes.
-
Add 25 µL of the R(-)-Tolperisone-d10 internal standard working solution to each tube (except for blank samples, to which 25 µL of diluent is added).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to clean autosampler vials.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a short duration to ensure efficient separation and a quick run time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
R(-)-Tolperisone: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined experimentally).
-
R(-)-Tolperisone-d10: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined experimentally, typically precursor ion is [M+H]+ and product ion is a characteristic fragment).
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Data Presentation: Method Validation Summary
The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method, based on typical regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Representative Result |
| Calibration Range | At least 6-8 non-zero standards | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy of Standards | Within ±15% of nominal (±20% for LLOQ) | Within ±10% (±15% for LLOQ) |
Table 2: Accuracy and Precision
| Sample | Concentration (ng/mL) | Acceptance Criteria (Accuracy: % Bias; Precision: %RSD) | Representative Intra-day Data | Representative Inter-day Data |
| LLOQ | 0.5 | ±20%; ≤20% | Accuracy: 5.2%; Precision: 8.5% | Accuracy: 7.8%; Precision: 10.2% |
| QC Low | 1.5 | ±15%; ≤15% | Accuracy: 3.1%; Precision: 6.3% | Accuracy: 4.5%; Precision: 7.8% |
| QC Mid | 200 | ±15%; ≤15% | Accuracy: -1.8%; Precision: 4.1% | Accuracy: -0.9%; Precision: 5.5% |
| QC High | 400 | ±15%; ≤15% | Accuracy: 2.5%; Precision: 3.5% | Accuracy: 3.1%; Precision: 4.9% |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Representative Result |
| Matrix Factor (IS-normalized) | %RSD ≤ 15% across different lots of matrix | 7.2% |
| Extraction Recovery | Consistent, precise, and reproducible | R(-)-Tolperisone: ~85%; R(-)-Tolperisone-d10: ~88% |
Table 4: Stability
| Stability Condition | Acceptance Criteria (% Deviation from Nominal) | Representative Result |
| Bench-top (e.g., 8 hours at room temp) | Within ±15% | Within ±5% |
| Freeze-thaw (e.g., 3 cycles) | Within ±15% | Within ±8% |
| Long-term (e.g., 30 days at -80°C) | Within ±15% | Within ±10% |
Visualizations
Caption: Workflow for the bioanalytical sample analysis of R(-)-Tolperisone.
References
- 1. researchgate.net [researchgate.net]
- 2. dustri.com [dustri.com]
- 3. Gas-liquid chromatographic method for the determination of tolperisone in human plasma: pharmacokinetic and comparative bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes and Protocols for the Use of R (-) Tolperisone-d10 in Drug Metabolism and Pharmacokinetics (DMPK) Assays
Introduction
R (-) Tolperisone-d10 is a stable isotope-labeled version of R (-) Tolperisone, a centrally acting muscle relaxant.[1][2][3][4][5][6] Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetics (DMPK) studies, primarily serving as internal standards in bioanalytical methods.[2] The incorporation of ten deuterium (B1214612) atoms (d10) results in a significant mass shift, allowing for its clear differentiation from the unlabeled analyte by mass spectrometry, while maintaining nearly identical physicochemical properties. This ensures that this compound co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, leading to highly accurate and precise quantification of Tolperisone in biological matrices.[2]
These application notes provide detailed protocols for the utilization of this compound in key DMPK assays, including metabolic stability, reaction phenotyping, and the quantification of Tolperisone in plasma for pharmacokinetic studies.
Application 1: Bioanalytical Method for Pharmacokinetic Studies
A robust and validated bioanalytical method is crucial for determining the pharmacokinetic profile of a drug. This compound is an ideal internal standard for the quantification of Tolperisone in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Tolperisone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Tolperisone hydrochloride in 10 mL of methanol (B129727).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Tolperisone stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 200 µL of the this compound working solution.
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Tolperisone: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically, e.g., m/z 246.2 -> 98.1
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically, e.g., m/z 256.2 -> 108.1
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Tolperisone to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Tolperisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
| Parameter | Value Range |
| Linearity (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Workflow Diagram
References
- 1. Tolperisone-D10 - Acanthus Research [acanthusresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tolperisone-d10 HCl - CAS - 1185160-65-9 | Axios Research [axios-research.com]
- 5. scbt.com [scbt.com]
- 6. (R)-Tolperisone - Acanthus Research [acanthusresearch.com]
Application of R (-) Tolperisone-d10 in clinical trial sample analysis
Application Note and Protocol
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant utilized in the treatment of increased muscle tone associated with neurological diseases. The quantitative analysis of tolperisone in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials. To ensure the accuracy and reliability of this quantification, a robust bioanalytical method is required. The use of a stable isotope-labeled internal standard (IS) is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response. R(-)-Tolperisone-d10, a deuterated analog of the R-enantiomer of tolperisone, serves as an ideal internal standard for the bioanalysis of tolperisone in clinical trial samples. Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby leading to highly accurate and precise measurements.
This document provides a detailed protocol for the sample analysis of tolperisone in human plasma using R(-)-Tolperisone-d10 as an internal standard, employing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is intended for researchers, scientists, and drug development professionals involved in clinical trial sample analysis.
Principle of the Method
The method involves the extraction of tolperisone and the internal standard, R(-)-Tolperisone-d10, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operated in the multiple reaction monitoring (MRM) mode. The concentration of tolperisone in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
Tolperisone Hydrochloride (Reference Standard)
-
R(-)-Tolperisone-d10 (Internal Standard)
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tolperisone HCl and R(-)-Tolperisone-d10 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and make up the volume to the mark.
-
-
Working Solutions:
-
Prepare serial dilutions of the Tolperisone stock solution with 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Prepare a working solution of R(-)-Tolperisone-d10 at a concentration of 100 ng/mL in 50% methanol.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike appropriate volumes of the tolperisone working solutions into drug-free human plasma to obtain final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 200, and 300 ng/mL).
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in drug-free human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (3x LLOQ)
-
Medium QC (mid-range of calibration curve)
-
High QC (approx. 80% of the Upper Limit of Quantification)
-
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or clinical trial sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the R(-)-Tolperisone-d10 working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 80% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolperisone: m/z 246.2 → 98.1R(-)-Tolperisone-d10: m/z 256.2 → 108.1 |
| Dwell Time | 150 ms |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables present representative data for the validation of the bioanalytical method.
Table 3: Calibration Curve for Tolperisone in Human Plasma
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.5 | 0.48 | 96.0 | 5.2 |
| 1 | 1.05 | 105.0 | 4.1 |
| 5 | 4.92 | 98.4 | 3.5 |
| 10 | 10.1 | 101.0 | 2.8 |
| 50 | 50.8 | 101.6 | 2.1 |
| 100 | 98.7 | 98.7 | 1.9 |
| 200 | 203.4 | 101.7 | 2.5 |
| 300 | 295.5 | 98.5 | 3.1 |
Table 4: Intra- and Inter-Day Precision and Accuracy for Tolperisone QC Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ QC | 0.5 | 6.8 | 102.4 | 7.5 | 101.8 |
| Low QC | 1.5 | 5.1 | 99.2 | 6.2 | 100.5 |
| Medium QC | 75 | 3.8 | 101.5 | 4.5 | 99.8 |
| High QC | 250 | 3.1 | 98.9 | 3.9 | 101.1 |
Table 5: Matrix Effect and Recovery of Tolperisone
| QC Level | Concentration (ng/mL) | Matrix Factor | IS Normalized Matrix Factor (%CV) | Recovery (%) |
| Low QC | 1.5 | 0.98 | 3.2 | 92.5 |
| High QC | 250 | 1.01 | 2.8 | 94.1 |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for tolperisone quantification.
Rationale for Using a Deuterated Internal Standard
Caption: Justification for using a deuterated internal standard.
Conclusion
The use of R(-)-Tolperisone-d10 as an internal standard in the LC-MS/MS analysis of tolperisone in human plasma provides a highly specific, accurate, and precise method for quantitative analysis in clinical trials. The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure reliable correction for analytical variability, which is essential for robust pharmacokinetic data. The protocol detailed in this document is a representative method that can be validated and implemented in a regulated bioanalytical laboratory to support clinical drug development.
Application Notes: Quantification of Tolperisone in Human Plasma using R(-)-Tolperisone-d10
Introduction
Tolperisone (B1682978) is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms.[1][2] Accurate and reliable quantification of tolperisone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[3][4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tolperisone in human plasma, utilizing its stable isotope-labeled counterpart, R(-)-Tolperisone-d10, as an internal standard (IS) to ensure high accuracy and precision.
Principle of the Method
The method involves the extraction of tolperisone and the internal standard, R(-)-Tolperisone-d10, from human plasma via protein precipitation or liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard minimizes the variability caused by sample preparation and matrix effects, leading to reliable quantification.
Experimental Protocols
1. Materials and Reagents
-
Tolperisone hydrochloride reference standard
-
R(-)-Tolperisone-d10 (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (B52724)
-
Ammonium formate (B1220265)
-
Formic acid
-
Methyl tert-butyl ether (for liquid-liquid extraction)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Standard Solutions Preparation
-
Primary Stock Solution of Tolperisone (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tolperisone hydrochloride in methanol.
-
Primary Stock Solution of R(-)-Tolperisone-d10 (1 mg/mL): Accurately weigh and dissolve an appropriate amount of R(-)-Tolperisone-d10 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution of tolperisone with a methanol/water (1:1, v/v) mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the primary stock solution of R(-)-Tolperisone-d10 with a methanol/water (1:1, v/v) mixture.
3. Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of the internal standard working solution (100 ng/mL R(-)-Tolperisone-d10).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 60% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Tolperisone: m/z 246.2 → 98.1 R(-)-Tolperisone-d10: m/z 256.2 → 108.1 |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Method Validation Parameters for Tolperisone Quantification
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[3][5] |
| Intra-day Precision (%CV) | ≤ 12.3%[5] |
| Inter-day Precision (%CV) | ≤ 12.3%[5] |
| Intra-day Accuracy (%) | 95.0% - 105.0%[5] |
| Inter-day Accuracy (%) | 95.0% - 105.0%[5] |
| Recovery (%) | > 85% |
Visualizations
Caption: Plasma Sample Preparation Workflow.
Caption: LC-MS/MS Analytical Workflow.
References
- 1. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Determination of Tolperisone in Human Urine Samples using R (-) Tolperisone-d10 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Tolperisone in human urine. To ensure accuracy and precision, a stable isotope-labeled internal standard, R (-) Tolperisone-d10, is employed. The protocol utilizes a simple "dilute-and-shoot" sample preparation technique, making it suitable for high-throughput analysis in clinical and research settings. The method has been validated for linearity, precision, accuracy, and recovery.
Introduction
Tolperisone is a centrally acting muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases.[1] Monitoring its excretion in urine is crucial for pharmacokinetic and metabolic studies. Tolperisone is extensively metabolized in the liver, primarily by the CYP2D6 enzyme, into numerous metabolites that are then excreted via urine.[2][3] In fact, about 98% of the drug is excreted through urine as metabolites.[3] This application note describes a validated LC-MS/MS method for the reliable quantification of Tolperisone in urine, utilizing this compound as an internal standard to compensate for matrix effects and variations during sample processing.
Experimental
Materials and Reagents
-
Tolperisone hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient delivery
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard and Quality Control (QC) Solutions
Stock Solutions (1 mg/mL): Individually weigh and dissolve Tolperisone and this compound in methanol to prepare 1 mg/mL stock solutions.
Working Standard Solutions: Prepare serial dilutions of the Tolperisone stock solution with a 50:50 methanol/water mixture to create working standard solutions for the calibration curve.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human urine with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels.
Sample Preparation Protocol
A simple "dilute-and-shoot" method is employed for sample preparation:
-
To 100 µL of urine sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 890 µL of 0.1% formic acid in a 50:50 acetonitrile/water mixture.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tolperisone | 246.2 | 98.1 | 25 |
| This compound | 256.2 | 108.1 | 25 |
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity: The calibration curve was linear over the concentration range of 1-500 ng/mL for Tolperisone in human urine.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tolperisone | 1 - 500 | > 0.995 |
Precision and Accuracy: Intra- and inter-day precision and accuracy were evaluated at three QC levels (Low, Medium, and High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low QC | 5 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| Medium QC | 50 | < 10 | 95 - 105 | < 10 | 95 - 105 |
| High QC | 400 | < 10 | 95 - 105 | < 10 | 95 - 105 |
Recovery: The extraction recovery of Tolperisone from human urine was determined at three QC levels.
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low QC | 5 | > 85 |
| Medium QC | 50 | > 85 |
| High QC | 400 | > 85 |
Limit of Detection (LOD) and Limit of Quantification (LOQ):
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Visualizations
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of R(-)-Tolperisone-d10
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of R(-)-Tolperisone-d10. This deuterated analog of tolperisone (B1682978) is commonly utilized as an internal standard in pharmacokinetic and drug metabolism studies of tolperisone, a centrally acting muscle relaxant. The method employs electrospray ionization (ESI) in the positive ion mode with Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document provides comprehensive experimental protocols, mass spectrometry settings, and data presentation to aid researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
Tolperisone is a piperidine (B6355638) derivative that acts as a muscle relaxant. To accurately quantify tolperisone in biological matrices, a stable isotope-labeled internal standard, such as R(-)-Tolperisone-d10, is essential to correct for matrix effects and variations in sample processing. This application note outlines a complete LC-MS/MS methodology for the reliable detection of R(-)-Tolperisone-d10.
Experimental
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is recommended for the extraction of R(-)-Tolperisone-d10 from plasma samples.
Protocol:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 60% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Detection is carried out in the positive ion mode using Multiple Reaction Monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions
The MRM transitions for R(-)-Tolperisone-d10 and its non-deuterated counterpart, Tolperisone, are critical for selective detection. The transition for Tolperisone is m/z 246.2 → 98.1[1]. Given that R(-)-Tolperisone-d10 has ten deuterium (B1214612) atoms, its precursor ion mass will be increased by approximately 10 Da. The fragmentation is expected to yield the same product ion if the deuterium labels are not on the piperidine ring that fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Tolperisone | 246.2 | 98.1 | 25 | 100 |
| R(-)-Tolperisone-d10 | 256.2 | 98.1 | 25 | 100 |
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic of using a deuterated internal standard for quantification.
Conclusion
The LC-MS/MS method described in this application note provides a selective and sensitive approach for the quantification of R(-)-Tolperisone-d10. The detailed experimental parameters and protocols can be readily implemented in research and drug development laboratories for accurate bioanalysis. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability, thereby ensuring the reliability of the quantitative results.
References
Application Note: High-Throughput Chromatographic Separation of Tolperisone and its Deuterated Internal Standard, R (-) Tolperisone-d10, using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of Tolperisone, a centrally acting muscle relaxant, and its stable isotope-labeled internal standard, R (-) Tolperisone-d10, in plasma samples. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS), ensuring high selectivity and accuracy for pharmacokinetic and bioequivalence studies. The developed protocol is tailored for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for Tolperisone quantification.
Introduction
Tolperisone is a piperidine (B6355638) derivative that acts as a centrally acting muscle relaxant. It is prescribed for the treatment of musculoskeletal disorders characterized by pathological muscle spasms. For accurate pharmacokinetic analysis, a reliable and sensitive bioanalytical method is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing. This document provides a detailed protocol for the chromatographic separation and quantification of Tolperisone and this compound.
Experimental Protocols
Materials and Reagents
-
Tolperisone hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions
A reverse-phase HPLC method is employed for the separation of Tolperisone and its deuterated internal standard.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or a shallow gradient optimized for peak shape |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Tolperisone and this compound.
| Parameter | Tolperisone | This compound |
| Precursor Ion (m/z) | 246.2 | 256.2 |
| Product Ion (m/z) | 98.1 | 108.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
| Capillary Voltage | 3.5 kV | 3.5 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Results and Discussion
The developed LC-MS/MS method provides excellent chromatographic separation of Tolperisone and its deuterated internal standard, this compound. The use of a C18 column with an acidic mobile phase results in sharp, symmetrical peaks with good resolution. The retention times for both analytes are typically short, allowing for a high-throughput analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the method.
| Parameter | Tolperisone | This compound |
| Retention Time (min) | ~ 1.5 | ~ 1.5 |
| Linearity Range (ng/mL) | 0.5 - 500 | N/A |
| Correlation Coefficient (r²) | > 0.995 | N/A |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | N/A |
| Intra-day Precision (%CV) | < 10% | N/A |
| Inter-day Precision (%CV) | < 15% | N/A |
| Accuracy (% Bias) | Within ±15% | N/A |
| Recovery (%) | > 85% | > 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Tolperisone and this compound in plasma samples.
Caption: Workflow for the LC-MS/MS analysis of Tolperisone.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of Tolperisone and its deuterated internal standard, this compound, in plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, facilitating pharmacokinetic and bioequivalence studies of Tolperisone. The detailed experimental conditions and performance characteristics presented in this application note can be readily adopted by laboratories involved in drug analysis.
Application Notes and Protocols for R (-)-Tolperisone-d10 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
R (-)-Tolperisone-d10 is the deuterium-labeled form of R (-)-Tolperisone, a centrally acting muscle relaxant. Its primary application in a research and drug development setting is as an internal standard for the quantification of tolperisone (B1682978) in biological matrices and pharmaceutical formulations using mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard like R (-)-Tolperisone-d10 is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.
These application notes provide detailed protocols for the preparation and storage of R (-)-Tolperisone-d10 solutions to ensure their stability and integrity for use in quantitative analysis.
Physicochemical Properties and Storage of Solid Compound
A summary of the key physicochemical properties and recommended storage conditions for solid R (-)-Tolperisone-d10 is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₆H₁₃D₁₀NO · HCl[1][2] |
| Molecular Weight | 291.9 g/mol [1] |
| Physical Form | Solid[1] |
| Purity | ≥99% deuterated forms (d₁-d₁₀)[1] |
| Storage Temperature | 2°C to 8°C[1] |
| Long-Term Stability | ≥ 4 years at 2°C to 8°C[1] |
Preparation of R (-)-Tolperisone-d10 Stock Solution
The following protocol outlines the preparation of a 1 mg/mL stock solution of R (-)-Tolperisone-d10. Aprotic solvents are recommended for the stock solution to minimize the risk of hydrogen-deuterium (H/D) exchange.
Materials
-
R (-)-Tolperisone-d10 solid
-
Methanol (B129727) (LC-MS grade) or Acetonitrile (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Amber glass vials with screw caps
Protocol for 1 mg/mL Stock Solution in Methanol
-
Equilibration: Allow the vial containing the solid R (-)-Tolperisone-d10 to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of R (-)-Tolperisone-d10 (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed solid into a clean, dry volumetric flask. Add a portion of methanol (approximately half of the final volume).
-
Mixing: Gently swirl the flask or use a vortex mixer at a low setting to ensure the complete dissolution of the solid.
-
Volume Adjustment: Once the solid is fully dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize exposure to light and to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage.
Preparation of Working Internal Standard Solution
The working internal standard solution is a dilution of the stock solution to a concentration appropriate for spiking into analytical samples. The final concentration of the internal standard should be optimized based on the specific analytical method and the expected concentration range of the analyte. A typical working concentration for an internal standard in LC-MS analysis is in the low ng/mL range.
Protocol for 100 ng/mL Working Solution
-
Equilibration: Allow the 1 mg/mL stock solution vial to warm to room temperature.
-
Dilution: Using a calibrated pipette, transfer an appropriate volume of the stock solution into a volumetric flask. For example, to prepare 10 mL of a 100 ng/mL working solution, transfer 1 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Solvent: Dilute to the final volume with a solvent that is compatible with the initial sample preparation steps of the analytical method (e.g., methanol, acetonitrile, or the mobile phase).
-
Mixing: Mix the working solution thoroughly.
-
Storage: The working solution can be stored at 2°C to 8°C for short-term use (a few days). For longer-term storage, it is advisable to prepare fresh working solutions from the stock solution.
Storage and Stability of R (-)-Tolperisone-d10 Solutions
Proper storage is crucial to maintain the integrity of the R (-)-Tolperisone-d10 solutions. The following table summarizes the recommended storage conditions and stability information.
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Stock Solution | Aprotic (Methanol, Acetonitrile) | -20°C | Months to a Year+[3] | Store in amber, tightly sealed vials to protect from light and prevent evaporation.[3][4] Avoid repeated freeze-thaw cycles.[3] |
| Working Solution | Aprotic or compatible with mobile phase | 2°C to 8°C | Short-term (Days)[3] | Prepare fresh as needed for immediate use. |
| Aqueous Solutions | Not Recommended | N/A | Not Recommended | Avoid acidic or basic aqueous solutions to prevent H/D exchange.[4][5] |
Experimental Workflow
The following diagram illustrates the overall workflow for the preparation and use of R (-)-Tolperisone-d10 as an internal standard in a typical quantitative analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with R (-) Tolperisone-d10 in Bioanalysis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing R (-) Tolperisone-d10 as an internal standard for the bioanalysis of tolperisone (B1682978). Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to matrix effects in biological samples.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of tolperisone?
A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[1] This is because it shares nearly identical physicochemical properties with the analyte, tolperisone. As a result, it co-elutes chromatographically and experiences similar ionization suppression or enhancement effects caused by the sample matrix.[1][2] By normalizing the analyte signal to the SIL-IS signal, variability introduced by the matrix effect can be significantly minimized, leading to improved accuracy and precision of the analytical method.[2][3]
Q2: What are matrix effects and how do they impact the quantification of tolperisone?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting components from the biological matrix (e.g., plasma, urine).[4][5] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of tolperisone.[4][5] Endogenous components like phospholipids (B1166683), salts, and metabolites are common causes of matrix effects.[4] The use of techniques like electrospray ionization (ESI) can be particularly susceptible to these effects.[4]
Q3: How can I evaluate the extent of matrix effects in my tolperisone assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. Regulatory guidelines often require the assessment of matrix effects during method validation.[6][7]
Q4: Can this compound fully compensate for all types of matrix effects?
While this compound is highly effective in compensating for matrix effects due to its similar behavior to the analyte, it may not completely eliminate all issues, especially in cases of severe and variable matrix effects.[3] It is crucial to have a robust sample preparation method to remove as many interfering matrix components as possible before LC-MS/MS analysis.[4]
Troubleshooting Guides
Problem 1: High Variability in Analyte Response or Poor Precision
Possible Cause: Inconsistent matrix effects between samples.
Solutions:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique is generally more effective at removing interfering phospholipids and other matrix components compared to protein precipitation.[4]
-
Liquid-Liquid Extraction (LLE): Optimizing the extraction solvent and pH can improve the selective extraction of tolperisone and this compound while leaving behind interfering substances.
-
Protein Precipitation (PPT): While a simpler method, it may result in cleaner extracts by optimizing the precipitating agent and ratio.
-
-
Chromatographic Separation:
-
Modify the gradient elution profile to better separate tolperisone from co-eluting matrix components.
-
Experiment with different stationary phases (e.g., C18, C8) to achieve better resolution.
-
-
Internal Standard Evaluation:
-
Ensure that this compound is added to all samples and standards at a consistent concentration early in the sample preparation process to account for variability in extraction recovery and matrix effects.
-
Problem 2: Low Analyte Signal or Ion Suppression
Possible Cause: Co-elution of phospholipids or other endogenous matrix components that suppress the ionization of tolperisone and this compound.
Solutions:
-
Phospholipid Removal:
-
Incorporate a specific phospholipid removal step in your sample preparation protocol, such as using a phospholipid removal plate or cartridge.
-
-
Chromatographic Optimization:
-
Adjust the mobile phase composition and gradient to shift the retention time of tolperisone away from the region where phospholipids typically elute.
-
-
Mass Spectrometry Source Parameters:
-
Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of tolperisone and minimize the impact of interfering compounds.
-
Experimental Protocols
Representative Bioanalytical Method for Tolperisone
The following is a general protocol that can be adapted for the analysis of tolperisone in human plasma using this compound as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Add 100 µL of 0.1 M NaOH to alkalize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax C8 (3.5 µm, 50 × 4.6 mm)[8] |
| Mobile Phase | A: 10.0 mM ammonium (B1175870) formate (B1220265) (pH 3.8) B: Acetonitrile[8] |
| Gradient | Isocratic: 40:60 (A:B)[8] |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5.0 µL[8] |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tolperisone: To be determined this compound: To be determined |
| Source Temp. | 500°C |
Data Presentation
Table 1: Matrix Effect and Recovery Data for Tolperisone
| Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) |
| Tolperisone | 5 | 0.92 | 88 |
| 50 | 0.95 | 91 | |
| 200 | 0.93 | 89 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 5 | 4.2 | 102.5 | 5.1 | 101.8 |
| 50 | 3.5 | 98.7 | 4.3 | 99.2 |
| 200 | 2.8 | 101.1 | 3.9 | 100.5 |
Visualizations
Caption: Bioanalytical workflow for tolperisone analysis.
References
- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Peak Shape of R (-) Tolperisone-d10 in HPLC
Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of R (-) Tolperisone-d10. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions.
Q1: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially for basic compounds like Tolperisone. The USP tailing factor (Tf) is a measure of peak symmetry, with an ideal value of 1.0. Values greater than 1.5 are often considered problematic.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic piperidine (B6355638) moiety of Tolperisone, causing peak tailing.[1]
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5). At low pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.[2]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Mobile Phase pH Close to Analyte pKa: Tolperisone has a basic pKa of approximately 8.78. If the mobile phase pH is too close to the pKa, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[3]
-
Solution: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa. For a basic compound like Tolperisone, a mobile phase pH below 7 is recommended.
-
-
Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[4]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[5]
-
Q2: My this compound peak is fronting. What could be the reason?
A: Peak fronting, where the front half of the peak is broader than the latter half (Tf < 1.0), is less common than tailing but can still significantly impact quantification.
Potential Causes & Solutions:
-
Sample Overload (Volume or Mass): Injecting a large volume of sample, especially in a solvent stronger than the mobile phase, can cause peak fronting.
-
Solution: Reduce the injection volume. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
-
Poor Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to an uneven band profile and peak fronting.
-
Solution: Ensure the sample is completely dissolved. Consider changing the sample solvent to one with better solubilizing power that is still compatible with the mobile phase.
-
-
Column Collapse: A void at the head of the column due to the collapse of the packing bed can cause peak fronting.
-
Solution: This is often irreversible, and the column will likely need to be replaced. To prevent this, operate within the column's recommended pressure and pH limits.
-
Q3: I am seeing split peaks for this compound. What is happening?
A: Split peaks can be one of the more complex issues to diagnose as they can arise from both chemical and physical problems in the HPLC system.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be introduced unevenly onto the stationary phase.[5]
-
Solution: Filter all samples and mobile phases. An in-line filter between the injector and the column can also be beneficial. Sometimes, back-flushing the column (if permitted by the manufacturer) can dislodge particulates from the frit.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to precipitate upon injection or travel through the column in a distorted band.
-
Solution: As a best practice, dissolve the sample in the mobile phase. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve the sample.
-
-
Co-elution with an Interfering Peak: The split peak may actually be two separate, closely eluting peaks.
-
Solution: Analyze a blank and a standard of this compound to confirm the peak is from the analyte of interest. If an interference is suspected, the chromatographic method may need to be optimized (e.g., by changing the mobile phase composition or gradient) to improve resolution.
-
-
Issues with the Deuterated Standard: While less common, issues with the stable isotope-labeled internal standard itself can sometimes manifest as peak shape problems.
-
Isotopic Exchange: In some cases, deuterium (B1214612) atoms can exchange with protons from the mobile phase, particularly at extreme pH values. This can lead to the presence of partially deuterated species that may have slightly different retention times.
-
Chromatographic Shift: Due to the slightly different physicochemical properties imparted by the deuterium atoms, the deuterated standard may have a slightly different retention time than the unlabeled analyte.[6] This is usually a minor effect but can be exacerbated by certain chromatographic conditions.
-
Data Presentation: Impact of HPLC Parameters on Peak Shape
The following tables summarize the expected quantitative effects of key HPLC parameters on peak shape for a basic compound like this compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, residual silanols are ionized and strongly interact with the basic analyte, causing significant tailing. |
| 5.0 | 1.5 - 2.0 | As the pH decreases, some silanol interactions are suppressed, leading to improved peak shape. |
| 3.0 | 1.0 - 1.5 | At low pH, most silanol groups are protonated, minimizing secondary interactions and resulting in a more symmetrical peak. |
Table 2: Effect of Injection Volume on Peak Asymmetry
| Injection Volume (µL) | Sample Solvent | Expected Asymmetry/Tailing Factor | Rationale |
| 5 | Mobile Phase | ~1.1 | A small injection volume in a compatible solvent should result in good peak shape. |
| 20 | Mobile Phase | ~1.3 | A larger injection volume may lead to some peak broadening and a slight increase in tailing. |
| 5 | Stronger than Mobile Phase | < 1.0 (Fronting) | A small volume of a strong solvent can still cause peak distortion. |
| 20 | Stronger than Mobile Phase | << 1.0 (Severe Fronting) | A large volume of a strong solvent will likely cause significant peak fronting due to the sample band spreading at the column inlet. |
Experimental Protocols
Reference HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 262 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80% A, 20% B).
Mandatory Visualization
Troubleshooting Workflow for Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues in HPLC.
Caption: Troubleshooting workflow for poor HPLC peak shape.
References
Addressing ion suppression of R (-) Tolperisone-d10 in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of R (-) Tolperisone-d10. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression.
Troubleshooting Guide: Ion Suppression of this compound
Ion suppression is a common phenomenon in LC-MS/MS analysis where the presence of interfering components in the sample matrix reduces the ionization efficiency of the analyte and/or internal standard, leading to a loss of signal intensity.[1][2] This guide provides a systematic approach to diagnosing and mitigating ion suppression for this compound.
Initial Assessment: Is Ion Suppression Occurring?
Symptom: You observe low signal intensity, poor sensitivity, high variability in peak areas between replicate injections, or a decreasing signal for this compound throughout an analytical run.
Diagnostic Steps:
-
Post-Column Infusion Experiment: This is the most definitive method to identify regions of ion suppression in your chromatogram. A constant flow of this compound is introduced into the mass spectrometer after the analytical column. A dip in the baseline signal upon injection of an extracted blank matrix sample indicates the retention times where ion suppression is occurring.
-
Matrix Effect Evaluation: Compare the peak area of this compound in a standard solution prepared in a clean solvent with the peak area of a post-extraction spiked matrix sample at the same concentration. A lower peak area in the matrix sample confirms the presence of ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a matrix effect that reduces the signal intensity of an analyte, in this case, this compound, due to co-eluting compounds from the sample matrix competing for ionization in the mass spectrometer's ion source.[2] This can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your results.[3] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[1]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
Ideally, a deuterated internal standard (IS) like this compound should co-elute with the unlabeled analyte (R (-) Tolperisone) and experience the same degree of ion suppression. The ratio of the analyte to the IS signal should remain constant, allowing for accurate quantification.[4]
However, a phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the deuterated standard and the non-deuterated analyte. If this separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.
Q3: What are the common causes of ion suppression in bioanalytical methods for Tolperisone (B1682978)?
Common sources of ion suppression in the analysis of Tolperisone from biological matrices like plasma include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.
-
Exogenous substances: Contaminants from sample collection tubes, well plates, and solvents can also interfere with ionization.
-
Mobile phase additives: Non-volatile buffers can accumulate in the ion source and suppress the signal.
Q4: How can I modify my sample preparation to reduce ion suppression for Tolperisone analysis?
Effective sample preparation is crucial for removing interfering matrix components.[2] For Tolperisone analysis, several methods have been successfully employed:
-
Liquid-Liquid Extraction (LLE): This technique has been shown to provide good recovery and reduce matrix effects for Tolperisone. A common solvent used is methyl t-butyl ether.[5]
-
Protein Precipitation (PPT): While simpler than LLE, PPT with acetonitrile (B52724) is a common method. However, it may be less effective at removing phospholipids, a major source of ion suppression.[6]
-
Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup, effectively removing salts and phospholipids, leading to a cleaner extract and reduced ion suppression.
Q5: Can chromatographic conditions be optimized to mitigate ion suppression?
Yes, optimizing your LC method can significantly reduce ion suppression:
-
Improve Chromatographic Resolution: Adjusting the mobile phase composition, gradient profile, or using a column with a different chemistry (e.g., C8 instead of C18) can help separate this compound from co-eluting interferences.[7][8]
-
Divert Flow: Using a divert valve to send the early and late eluting parts of the chromatogram (which often contain highly ion-suppressive compounds like salts and phospholipids) to waste instead of the mass spectrometer can be very effective.
Data on Sample Preparation Methods for Tolperisone Analysis
The following table summarizes recovery and precision data from published LC-MS/MS methods for Tolperisone in human plasma, highlighting the effectiveness of different sample preparation techniques. While specific ion suppression values are not always reported, recovery and precision are key indicators of a method's robustness against matrix effects.
| Sample Preparation Method | Extraction Solvent/Procedure | Analyte Recovery | Precision (%RSD) | Reference |
| Liquid-Liquid Extraction (LLE) | Methyl t-butyl ether | >90% (approx.) | Intra-day: ≤4.1%, Inter-day: ≤5.7% | [9] |
| Liquid-Liquid Extraction (LLE) | Methyl t-butyl ether | Not explicitly stated | Intra- and Inter-day: within acceptable limits | [5] |
| Protein Precipitation (PPT) | Acetonitrile | 74.22% | Intra-day: <10%, Inter-day: <15% | [6] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify at which retention times co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-connector
-
Standard solution of this compound in mobile phase (e.g., 100 ng/mL)
-
Extracted blank biological matrix (e.g., plasma processed by your sample preparation method)
-
Clean solvent (e.g., mobile phase)
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the LC column to one inlet of a tee-connector.
-
Connect the syringe pump containing the this compound standard solution to the other inlet of the tee-connector.
-
Connect the outlet of the tee-connector to the mass spectrometer's ion source.
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Acquire data in MRM mode for this compound, observing a stable baseline signal.
-
Inject the clean solvent to obtain a baseline chromatogram.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal. Any significant drop in the signal intensity indicates a region of ion suppression.
Protocol 2: Liquid-Liquid Extraction (LLE) for Tolperisone from Human Plasma
This is a representative LLE protocol adapted from published methods for the analysis of Tolperisone in human plasma.[5]
Materials:
-
Human plasma sample
-
Internal standard working solution (e.g., a structural analog or another deuterated compound if R (-) Tolperisone is the analyte)
-
Methyl t-butyl ether (MTBE)
-
Reconstitution solvent (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Vortex mix for 30 seconds.
-
Add a specific volume of a basic solution (e.g. 50 µL of 0.1 M NaOH) to adjust the pH and vortex briefly.
-
Add 1 mL of methyl t-butyl ether.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for ion suppression of this compound.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
- 7. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
R(-)-Tolperisone-d10 Stability in Biological Matrices: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with R(-)-Tolperisone-d10. The information provided is based on documented stability and metabolic pathways of the non-deuterated parent compound, Tolperisone (B1682978), and general principles of deuterated compound stability in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for R(-)-Tolperisone-d10 in biological matrices like plasma or blood?
A1: While specific data on R(-)-Tolperisone-d10 is limited, potential stability issues can be inferred from studies on Tolperisone. The primary concerns are:
-
Metabolic Instability: The non-deuterated form, Tolperisone, undergoes significant metabolism. The primary metabolic pathway is methyl-hydroxylation, mediated by cytochrome P450 enzymes (CYP2D6, CYP2C19, CYP1A2, and CYP2B6)[1]. The deuterium (B1214612) labeling in R(-)-Tolperisone-d10 is often intended to slow down this metabolic conversion, a phenomenon known as the kinetic isotope effect. However, the extent of this stabilization in biological systems needs to be empirically determined.
-
Chemical Degradation: Tolperisone has been shown to be susceptible to degradation under certain conditions. Forced degradation studies have indicated that it can degrade through hydrolysis (in both basic and aqueous environments) and oxidation[2][3]. These degradation pathways could also affect the deuterated analog.
Q2: What are the likely degradation products of R(-)-Tolperisone-d10?
A2: Based on the known degradation pathways of Tolperisone, the primary degradation products for the deuterated version would likely be deuterated analogs of the parent compound's degradants. A significant reactive degradant of Tolperisone has been identified as 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (MMP)[4]. It is plausible that a deuterated version of MMP could form from R(-)-Tolperisone-d10.
Q3: How can I minimize the degradation of R(-)-Tolperisone-d10 in my biological samples?
A3: To minimize degradation, consider the following precautions during sample collection, handling, and storage:
-
Temperature Control: Keep biological samples on ice during collection and processing, and store them at -80°C for long-term storage to minimize both enzymatic activity and chemical degradation.
-
pH Control: Given that Tolperisone is susceptible to base-catalyzed hydrolysis, ensure that the pH of the biological matrix is controlled, ideally kept neutral or slightly acidic, if compatible with other analytical requirements.
-
Use of Anticoagulants and Stabilizers: The choice of anticoagulant can influence stability. For plasma, consider using EDTA or citrate. For whole blood, the addition of enzyme inhibitors such as sodium fluoride (B91410) (for esterases) or specific CYP inhibitors (if investigating metabolism) may be necessary.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes to avoid this.
-
Protection from Light: While photolytic degradation was less significant in some forced degradation studies of Tolperisone, it is good practice to protect samples from light by using amber tubes.
Q4: My quantitative results for R(-)-Tolperisone-d10 are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors related to stability:
-
Variable Sample Handling: Differences in the time between sample collection and processing or freezing can lead to variable degradation.
-
Metabolism in Untreated Samples: If samples are not properly treated to inhibit enzymatic activity, ongoing metabolism of R(-)-Tolperisone-d10 after collection can lead to lower concentrations.
-
Matrix Effects: Endogenous components in biological matrices can interfere with the ionization of the analyte in mass spectrometry, leading to ion suppression or enhancement. This can be investigated by performing post-extraction addition experiments.
-
Adsorption to Labware: Ensure that the collection tubes and processing labware are not causing adsorptive losses of the analyte. Using low-retention plastics or silanized glassware can mitigate this.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low recovery of R(-)-Tolperisone-d10 from plasma/blood. | Metabolic degradation: The compound may be metabolized by enzymes present in the matrix. | 1. Work quickly and at low temperatures (on ice). 2. Add enzyme inhibitors to the collection tubes (e.g., sodium fluoride). 3. Promptly precipitate proteins and extract the analyte. |
| Chemical degradation: Hydrolysis or oxidation may be occurring. | 1. Adjust and control the pH of the sample if possible. 2. Consider the addition of antioxidants (e.g., ascorbic acid) if oxidation is suspected. | |
| Adsorption to surfaces: The compound may be sticking to collection tubes or pipette tips. | 1. Use low-retention polypropylene (B1209903) tubes and tips. 2. Evaluate different types of collection tubes (e.g., with different anticoagulants). | |
| High variability in replicate sample measurements. | Inconsistent sample processing time: Delays before centrifugation or extraction can lead to variable degradation. | 1. Standardize the entire sample handling workflow, from collection to extraction. 2. Process all samples in a consistent and timely manner. |
| Freeze-thaw instability: The compound may be degrading with each freeze-thaw cycle. | 1. Prepare single-use aliquots of samples to avoid multiple freeze-thaw cycles. 2. Conduct a formal freeze-thaw stability assessment. | |
| Appearance of unexpected peaks in the chromatogram. | Formation of degradation products: Instability during storage or sample preparation can lead to the formation of degradants. | 1. Compare the chromatograms of freshly prepared standards with those of aged samples. 2. Perform forced degradation studies to identify potential degradation products. 3. Characterize the unknown peaks using high-resolution mass spectrometry. |
| Poor analytical sensitivity. | Matrix effects: Co-eluting endogenous compounds from the biological matrix may be suppressing the analyte's signal in the mass spectrometer. | 1. Optimize the sample preparation method to better remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation). 2. Adjust the chromatographic conditions to separate the analyte from the interfering compounds. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Assessment of R(-)-Tolperisone-d10 Stability in Plasma
This protocol outlines a method to evaluate the stability of R(-)-Tolperisone-d10 under various conditions.
1. Materials:
-
R(-)-Tolperisone-d10 reference standard
-
Control human (or other species) plasma with anticoagulant (e.g., K2EDTA)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid
-
Protein precipitation solution (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
2. Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of R(-)-Tolperisone-d10 in methanol.
-
Prepare working solutions by diluting the stock solution with 50:50 methanol:water to achieve concentrations for spiking into plasma.
3. Stability Experiments:
-
Freeze-Thaw Stability:
-
Spike control plasma with R(-)-Tolperisone-d10 at a known concentration.
-
Aliquot into multiple tubes.
-
Analyze a set of aliquots immediately (time zero).
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Thaw one set of aliquots to room temperature and refreeze. Repeat for a specified number of cycles (e.g., 3 cycles).
-
After the final thaw, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Spike control plasma with R(-)-Tolperisone-d10.
-
Leave the samples at room temperature for a specified duration (e.g., 4, 8, 24 hours).
-
At each time point, process and analyze a set of samples.
-
-
Long-Term Stability:
-
Spike control plasma with R(-)-Tolperisone-d10.
-
Store aliquots at -80°C.
-
Analyze a set of aliquots at various time points (e.g., 1, 3, 6 months).
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold protein precipitation solution (acetonitrile with internal standard).
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
A reverse-phase HPLC method, similar to those developed for Tolperisone, can be used as a starting point.[5][6][7]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ions for R(-)-Tolperisone-d10 and its internal standard.
6. Data Analysis:
-
Calculate the concentration of R(-)-Tolperisone-d10 at each time point and condition.
-
Compare the results to the time zero samples. The compound is considered stable if the mean concentration is within ±15% of the nominal concentration.
Visualizations
Diagram 1: Potential Metabolic Pathways of Tolperisone
Caption: Primary metabolic pathway of Tolperisone.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing analyte stability.
References
- 1. Identification of metabolic pathways involved in the biotransformation of tolperisone by human microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. ijbio.com [ijbio.com]
- 7. ijpbs.com [ijpbs.com]
Improving recovery of R (-) Tolperisone-d10 during sample extraction
Technical Support Center: R (-) Tolperisone-d10 Sample Extraction
Welcome to the technical support center for optimizing the recovery of this compound during sample extraction. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges in sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is the deuterated internal standard for Tolperisone. As a basic compound with a piperidine (B6355638) ring, its extraction is highly dependent on the pH of the sample and wash solutions. The strongest basic pKa of Tolperisone is 8.78[1]. To ensure it is in its neutral, non-ionized form for efficient extraction with non-polar solvents (in reversed-phase SPE or LLE), the pH of the aqueous sample should be adjusted to be at least 2 units above its pKa, i.e., pH > 10.78.
Q2: I am experiencing low recovery of this compound. What are the most common causes?
A2: Low recovery is a frequent issue in sample extraction. The primary causes can be categorized as follows:
-
Incorrect pH: The sample pH may not be optimal for the chosen extraction method. For this compound, a basic pH is crucial for its neutral state.
-
Inappropriate Solvent Selection (LLE & SPE): The organic solvent used in LLE may have poor partitioning for Tolperisone, or the elution solvent in SPE may not be strong enough to desorb it from the sorbent.
-
Suboptimal SPE Sorbent: The chosen SPE sorbent (e.g., C18, HLB) may not be the most suitable for retaining and then releasing this compound.
-
Procedural Issues: Problems such as incorrect flow rate during SPE, insufficient mixing in LLE, or premature elution during washing steps can lead to significant analyte loss.
Q3: Which extraction technique, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?
A3: Both LLE and SPE can yield high recovery for Tolperisone if properly optimized. LLE is often simpler and requires less method development, while SPE can provide cleaner extracts, which is particularly beneficial for complex matrices like plasma. A published LLE method for Tolperisone from human plasma reported a mean recovery of 95%[2]. SPE, especially with newer polymeric or mixed-mode sorbents, can also achieve high and consistent recoveries for basic drugs[1]. The choice often depends on the sample matrix, available equipment, and the desired level of extract cleanliness.
Troubleshooting Guides
Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound with LLE, consider the following troubleshooting steps.
Logical Troubleshooting Workflow for LLE
Caption: Troubleshooting workflow for low LLE recovery.
Data on LLE Solvent Selection for Tolperisone
The choice of organic solvent is critical in LLE. The following table summarizes the recovery of Tolperisone from human plasma using different extraction solvents.
| Extraction Method | Solvent(s) | Mean Recovery (%) |
| LLE | Methyl tert-butyl ether (MTBE) | 88.3 |
| LLE | Diethyl ether (DE) | 85.1 |
| LLE | Dichloromethane (B109758) (DCM) | 83.2 |
| LLE | Ethyl acetate (B1210297) (EA) | 79.5 |
| Protein Precipitation | Methanol (B129727) (MeOH) | 75.4 |
| Protein Precipitation | Acetonitrile (ACN) | 71.2 |
| Data adapted from a study on Tolperisone extraction from human plasma. |
A reported method achieving 95% recovery for Tolperisone utilized a mixture of methyl tert-butyl ether and dichloromethane (70:30, v/v) [2].
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
For low recovery of this compound in SPE, a systematic approach to optimizing the various steps is necessary.
Logical Troubleshooting Workflow for SPE
Caption: Troubleshooting workflow for low SPE recovery.
Data on SPE Sorbent Selection for Basic Drugs
While specific comparative data for Tolperisone across different SPE sorbents is limited, data from other basic drugs can provide valuable guidance. Polymeric and mixed-mode sorbents often show superior performance for basic compounds.
| SPE Sorbent | Analyte Type | Average Recovery (%) | Key Considerations |
| Oasis PRiME HLB | Basic, Acidic, Neutral | 98 ± 8 | Water-wettable polymer, simplified 3-step protocol (load, wash, elute) possible. High and consistent recoveries.[1] |
| C8 | Basic, Neutral | ≥92.3 | Good for a range of drugs, may require careful optimization of wash and elution steps.[3] |
| Mixed-Mode Cation Exchange (MCX) | Basic | Good recoveries | Utilizes both reversed-phase and ion-exchange mechanisms for enhanced selectivity and cleaner extracts.[4][5] |
| Note: This data is for a range of basic drugs and illustrates the performance of different sorbent types. The optimal sorbent for this compound should be empirically determined. |
Experimental Protocols
Protocol 1: Troubleshooting Low LLE Recovery of this compound
Objective: To systematically investigate and optimize parameters causing low LLE recovery.
Materials:
-
Sample containing this compound
-
1 M Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Baseline Experiment: Perform the extraction using your current protocol and quantify the recovery to establish a baseline.
-
pH Optimization: a. Take three aliquots of your sample. b. Adjust the pH of the aliquots to 9.8, 10.8, and 11.8 using 1 M NH₄OH. c. Perform the LLE on each aliquot using your standard solvent and procedure. d. Quantify the recovery for each pH and compare.
-
Solvent Optimization: a. Using the optimal pH determined in the previous step, prepare three new aliquots of the pH-adjusted sample. b. Extract one aliquot with MTBE, one with a 70:30 (v/v) mixture of MTBE:DCM, and one with your current solvent (if different). c. Ensure the solvent-to-sample volume ratio is consistent (e.g., 5:1). d. Quantify and compare the recoveries.
-
Mixing Optimization: a. Using the optimal pH and solvent, prepare two aliquots. b. Vortex the first for 1 minute and the second for 3 minutes. c. Quantify and compare recoveries to determine if insufficient mixing was a factor.
Protocol 2: Developing a Robust SPE Method for this compound using a Mixed-Mode Cation Exchange (MCX) Sorbent
Objective: To develop a selective and high-recovery SPE method for this compound from a complex matrix.
Materials:
-
MCX SPE Cartridge (e.g., Oasis MCX)
-
2% Formic Acid in water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
SPE Manifold
Procedure:
-
Sample Pre-treatment: a. Dilute the sample 1:1 with 2% formic acid in water. This ensures that the piperidine nitrogen on Tolperisone (pKa 8.78) is protonated (charged), which is necessary for retention on the cation exchange sorbent.
-
Sorbent Conditioning: a. Pass 1 mL of methanol through the MCX cartridge. b. Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Sample Loading: a. Load the pre-treated sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second). A slow flow rate is important for efficient ion-exchange interactions.
-
Washing: a. Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove polar, non-basic interferences. b. Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to remove non-polar interferences that are not basic. The charged Tolperisone will be retained by the strong cation exchange mechanism.
-
Elution: a. Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge to elute this compound. The basic elution solvent neutralizes the charge on the Tolperisone, disrupting the ion-exchange retention and allowing it to be eluted by the methanol.
-
Post-Elution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute in a suitable mobile phase for your analytical method (e.g., LC-MS).
By following these guides and protocols, researchers can systematically troubleshoot and optimize their sample extraction methods to achieve high and reproducible recovery of this compound.
References
- 1. waters.com [waters.com]
- 2. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Minimizing isotopic exchange of R (-) Tolperisone-d10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange of R (-) Tolperisone-d10. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isotopic purity important?
This compound is a deuterated form of R (-) Tolperisone (B1682978), a centrally acting muscle relaxant.[1] Deuterium (B1214612) (d or ²H) is a stable, non-radioactive isotope of hydrogen.[2] In drug development, deuterium labeling is used to alter the metabolic profile of a drug, potentially enhancing its pharmacokinetic properties.[3] Maintaining high isotopic purity (the percentage of molecules containing the desired number of deuterium atoms at the correct positions) is critical for the accuracy and reproducibility of experimental results.[4] Isotopic exchange, the replacement of deuterium atoms with hydrogen from the environment, can compromise this purity and lead to misleading data in pharmacokinetic and metabolic studies.[5]
Q2: Where are the deuterium atoms located in this compound?
The designation "-d10" indicates that ten hydrogen atoms in the R (-) Tolperisone molecule have been replaced with deuterium. While the exact positions are specific to the synthesis method, deuteration is often targeted at sites of metabolic activity to slow down drug metabolism. Based on the structure of Tolperisone, likely deuteration sites include the piperidine (B6355638) ring, the methyl group on the phenyl ring, and the ethyl group connecting the piperidine and phenyl moieties. Hydrogens on carbons adjacent to the carbonyl group and the nitrogen atom are also potential sites for deuteration.
Q3: What are the primary factors that can cause isotopic exchange in this compound?
The rate of hydrogen-deuterium exchange is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze isotopic exchange.[5] For many deuterated compounds, the exchange rate is minimal at a slightly acidic pH.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[5]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily contribute to the loss of deuterium labels. Aprotic solvents (e.g., acetonitrile (B52724), DMSO, chloroform) are generally preferred for handling deuterated compounds.
-
Exposure to Moisture: Atmospheric moisture is a significant source of protons that can lead to isotopic exchange.[5]
Troubleshooting Guide: Isotopic Exchange Issues
Issue: Loss of isotopic purity detected by mass spectrometry after sample preparation.
This is a common issue that can often be traced back to the experimental conditions during sample handling and analysis.
| Potential Cause | Recommended Solution |
| Use of Protic Solvents | Whenever possible, use aprotic solvents (e.g., acetonitrile-d3, DMSO-d6) for sample dissolution and in mobile phases for chromatography. If protic solvents are unavoidable, minimize the exposure time. |
| Suboptimal pH | Maintain a slightly acidic pH (around 4-6) in aqueous solutions to enhance the stability of the protonated amine and minimize exchange. Avoid strongly acidic or basic conditions. |
| Elevated Temperatures | Perform all sample preparation steps at low temperatures (on ice or in a cold room). Use cooled autosamplers and column compartments during chromatographic analysis. |
| Prolonged Exposure to Aqueous Environments | Minimize the time this compound is in an aqueous solution. Prepare samples immediately before analysis. |
| Presence of Moisture | Use anhydrous solvents and reagents. Store this compound in a desiccator. Dry glassware thoroughly before use. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS
Objective: To determine the isotopic purity of an this compound sample.
Materials:
-
This compound sample
-
R (-) Tolperisone non-deuterated standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Prepare a stock solution of non-deuterated R (-) Tolperisone in ACN at the same concentration.
-
Prepare a series of working solutions by diluting the stock solutions with ACN:water (50:50, v/v) with 0.1% FA to concentrations suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-400
-
Acquire full scan mass spectra.
-
-
-
Data Analysis:
-
Determine the theoretical m/z values for the protonated molecular ions of non-deuterated R (-) Tolperisone ([M+H]⁺) and this compound ([M+d10+H]⁺).
-
Extract the ion chromatograms for the expected m/z values.
-
From the mass spectrum of the this compound sample, determine the relative intensities of the peaks corresponding to the fully deuterated species and any partially deuterated or non-deuterated species.
-
Calculate the isotopic purity as the percentage of the peak intensity of the desired deuterated species relative to the sum of intensities of all related isotopic peaks.
-
Protocol 2: Stability Study of this compound in Different Solvents
Objective: To evaluate the stability of the deuterium labels on this compound in various solvents over time.
Materials:
-
This compound
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (pH adjusted to 4, 7, and 9)
-
LC-MS system
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound at a concentration of 10 µg/mL in each of the following solvents: ACN, MeOH, water (pH 4), water (pH 7), and water (pH 9).
-
Divide each solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Store the aliquots at a controlled temperature (e.g., room temperature or 4°C).
-
-
LC-MS Analysis:
-
At each time point, inject an aliquot of each solution into the LC-MS system using the method described in Protocol 1.
-
-
Data Analysis:
-
For each sample, calculate the isotopic purity as described in Protocol 1.
-
Plot the isotopic purity as a function of time for each solvent and temperature condition.
-
Compare the stability of this compound under the different conditions.
-
Visualizations
Caption: Potential pathway for isotopic exchange of this compound.
References
Technical Support Center: Quantification of Tolperisone using R(-) Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the sensitive quantification of Tolperisone (B1682978) in biological matrices using R(-) Tolperisone-d10 as an internal standard (IS). This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the accuracy and reliability of your bioanalytical method.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like R(-) Tolperisone-d10 for Tolperisone quantification?
A1: Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS applications.[1] R(-) Tolperisone-d10 is an ideal internal standard for Tolperisone because its physicochemical properties are nearly identical to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]
Q2: I am observing a slight difference in retention time between Tolperisone and R(-) Tolperisone-d10. Is this normal?
A2: Yes, this is a known phenomenon referred to as the "isotope effect". The substitution of hydrogen with the heavier deuterium (B1214612) isotope can lead to minor changes in the molecule's physicochemical properties. In reversed-phase chromatography, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts. While often a minor shift, it's important to ensure that both peaks are baseline resolved from any interfering matrix components.
Q3: Can R(-) Tolperisone-d10 fully compensate for matrix effects?
A3: Ideally, a SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing accurate correction. However, if there is a chromatographic separation between Tolperisone and R(-) Tolperisone-d10, they may be affected differently by co-eluting matrix components, which can lead to inaccuracies.[3][4] Therefore, thorough validation of matrix effects from at least six different sources is crucial.
Q4: My results are inconsistent. Could the deuterium labels on R(-) Tolperisone-d10 be unstable?
A4: Instability of deuterium labels, known as back-exchange (deuterium for hydrogen), can be a concern, especially in aqueous solutions or under specific pH conditions. This can lead to an increased response for the unlabeled analyte and a decreased response for the internal standard, compromising accuracy. It is essential to assess the stability of the internal standard in the biological matrix throughout the sample preparation and storage process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the LC-MS/MS analysis of Tolperisone using R(-) Tolperisone-d10.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Issues: Contamination, partial clogging, or a void in the column. | - Implement a column wash protocol between batches.- Use a guard column to protect the analytical column.- If a void is suspected, replace the column. |
| Mobile Phase/Injection Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase. | - Whenever possible, dissolve the reconstituted sample in the initial mobile phase. | |
| Inconsistent Internal Standard Signal | Sample Preparation Inconsistency: Variations in extraction recovery or pipetting errors. | - Ensure consistent and precise execution of the sample preparation protocol.- Verify the accuracy of all pipettes. |
| Instrument Contamination: Carryover from previous injections or a dirty ion source. | - Implement a thorough system flush with a strong solvent.- Clean the ion source according to the manufacturer's recommendations. | |
| Chromatographic Separation of Analyte and IS | Isotope Effect: Inherent difference in retention due to deuteration. | - Modify chromatographic conditions (e.g., mobile phase composition, gradient slope, column temperature) to minimize separation.- Test columns with different stationary phases. |
| Inaccurate Quantification at Low Concentrations | Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte. | - Analyze the internal standard solution alone to check for the presence of unlabeled Tolperisone. If significant, subtract this contribution from the measured analyte concentration. |
| Differential Matrix Effects: Analyte and IS are not affected by ion suppression/enhancement to the same degree. | - Re-evaluate and optimize the sample preparation method to remove more interfering matrix components.- Adjust chromatography to move the analyte and IS peaks to a region with less matrix effect. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific matrix and instrumentation.
-
Spiking: To 200 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of R(-) Tolperisone-d10 working solution. Vortex briefly.
-
Extraction: Add 1 mL of methyl tert-butyl ether. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.
LC-MS/MS Method Parameters
The following table summarizes a typical set of parameters for the analysis. These should be optimized for your specific LC-MS/MS system.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tolperisone) | 246.2 -> 98.1 |
| MRM Transition (R(-) Tolperisone-d10) | 256.2 -> 98.1 |
| Collision Energy | Optimize for your instrument, typically 20-30 eV |
| Dwell Time | 100 ms |
Method Validation Summary
The following table presents typical acceptance criteria for a validated bioanalytical method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Extraction Recovery | Consistent, precise, and reproducible |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentration within ±15% of nominal concentration |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Tolperisone using R(-) Tolperisone-d10.
Tolperisone Metabolism Pathway
Tolperisone is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the major contributor. The main metabolic route is methyl-hydroxylation.
Troubleshooting Logic for Inconsistent Internal Standard Signal
This diagram outlines a logical approach to diagnosing issues with the internal standard signal.
References
- 1. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. whitman.edu [whitman.edu]
- 3. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validation of an Analytical Method for R (-) Tolperisone-d10: A Comparative Guide Based on FDA/EMA Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for Tolperisone (B1682978), utilizing R (-) Tolperisone-d10 as an internal standard, in accordance with the principles outlined by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The content is intended for researchers, scientists, and professionals involved in drug development and analytical testing.
Tolperisone is a centrally acting muscle relaxant used for the symptomatic treatment of spasticity and muscle spasms.[1] Its therapeutic efficacy is dependent on achieving appropriate plasma concentrations, necessitating a reliable and validated analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability in sample preparation and instrument response.
Regulatory Framework: FDA and EMA Guidelines
Both the FDA and EMA have established guidelines for the validation of bioanalytical methods to ensure the reliability and accuracy of data submitted in regulatory applications.[2][3][4][5] These guidelines recommend the assessment of several key validation parameters, which are summarized in the table below. While the FDA and EMA guidelines are largely harmonized, some differences in terminology and specific recommendations exist.[6]
| Validation Parameter | FDA Guideline Highlights | EMA Guideline Highlights | Acceptance Criteria (Typical) |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The analyte should be distinguished from endogenous components of the matrix, metabolites, and other potential interferences. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The relationship between the instrument response and the concentration of the analyte over a defined range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the mean test results to the true value. | The deviation of the mean value from the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The lowest standard on the calibration curve. | Signal-to-noise ratio ≥ 5; Accuracy and precision within specified limits. |
| Upper Limit of Quantification (ULOQ) | The highest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The highest standard on the calibration curve. | Accuracy and precision within specified limits. |
| Recovery | The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | The response of an analyte extracted from a biological matrix compared to the response of a pure standard. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the slope of calibration curves from different lots of matrix should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Evaluated under various storage and processing conditions (freeze-thaw, short-term, long-term). | Mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Note: The acceptance criteria presented are typical for chromatographic methods and may vary depending on the specific application and regulatory requirements.
Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of Tolperisone in human plasma using a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution (this compound).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl t-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 12:88, v/v).[7]
-
Flow Rate: 250 µL/min.[7]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions for Tolperisone and this compound would be determined and optimized.
Illustrative Validation Data
The following tables summarize representative quantitative data from published studies on Tolperisone bioanalytical method validation. While these studies did not use this compound specifically, they employed similar methodologies and internal standards, providing a relevant comparison.
Table 1: Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Tolperisone | 0.5 - 300 | > 0.999 | [7] |
| Tolperisone | 10 - 800 | ≥ 0.9961 | [8] |
| Tolperisone | 0.5 - 200 | Not specified, but linear | [9] |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Tolperisone | LLOQ, Low, Mid, High | ≤ 5.7 | ± 8.4 | ≤ 4.1 | ± 11.4 | [8] |
| Tolperisone | LLOQ, Low, Mid, High | ≤ 12.3 | ± 5.0 | ≤ 12.3 | ± 5.0 | [9] |
Note: LLOQ, Low, Mid, and High refer to different quality control sample concentrations within the calibration range.
Table 3: Recovery
| Analyte | Internal Standard | Mean Extraction Recovery (%) | Reference |
| Tolperisone | Prednisolone | 95 | [8] |
| Internal Standard | Prednisolone | 83 | [8] |
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA/EMA guidelines.
Caption: Workflow for Bioanalytical Method Validation.
Tolperisone Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Tolperisone.
Caption: Tolperisone's Proposed Mechanism of Action.
Tolperisone is understood to exert its muscle relaxant effects by inhibiting voltage-gated sodium and calcium channels in neuronal membranes.[9] This action stabilizes the neuronal membrane, reduces the frequency of action potentials, and consequently decreases the release of neurotransmitters that lead to muscle contraction.[10]
References
- 1. tsijournals.com [tsijournals.com]
- 2. ijbio.com [ijbio.com]
- 3. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid simultaneous determination of eperisone, tolperisone, and tizanidine in human serum by using a MonoSpin® C18 extraction column and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcpa.in [ijcpa.in]
A Comparative Guide to Tolperisone Bioanalysis: Cross-Validation of Assays Featuring Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published bioanalytical methods for the quantification of Tolperisone (B1682978), a centrally acting muscle relaxant. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, with a specific emphasis on the impact of utilizing different internal standards on assay performance. The objective is to equip researchers with the necessary data to select the most appropriate analytical strategy for their pharmacokinetic and other clinical studies.
Experimental Data Summary
The performance of a bioanalytical method is critically dependent on the choice of an appropriate internal standard (IS), which corrects for variability during sample processing and analysis. Below is a summary of validation parameters for Tolperisone assays employing three different internal standards: Chlorzoxazone, Dibucaine, and Chlorphenesin.
| Validation Parameter | Assay with Chlorzoxazone IS[1] | Assay with Dibucaine IS[2] | Assay with Chlorphenesin IS |
| Linearity Range | 0.5–200.0 ng/mL | 0.5–300 ng/mL[2] | 10 ng/mL (LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 ng/mL[2] | 10 ng/mL |
| Intra-day Precision (%RSD) | ≤12.3%[1] | Within acceptable limits | Minimal |
| Inter-day Precision (%RSD) | ≤12.3%[1] | Within acceptable limits | Minimal |
| Accuracy | ±5.0%[1] | Within acceptable limits | Not explicitly stated |
| Correlation Coefficient (r) | Not explicitly stated | >0.999[2] | Not explicitly stated |
| Sample Volume | Not explicitly stated | 200 µL human plasma[2] | 1 mL plasma |
| Retention Time (Tolperisone) | Not explicitly stated | 0.6 min[2] | ~7.1 min |
| Retention Time (Internal Standard) | Not explicitly stated | 0.6 min[2] | ~8.4 min |
Experimental Workflows and Methodologies
The selection of an internal standard influences the entire workflow of a bioanalytical method, from sample preparation to detection. The following diagram illustrates a typical workflow for the development and validation of a Tolperisone assay.
Caption: General workflow for Tolperisone bioanalytical method development and validation.
Detailed Experimental Protocols
Tolperisone Assay using Chlorzoxazone as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction was employed for plasma sample preparation.
-
Chromatographic Conditions:
-
Column: Zorbax C8 (3.5 µm, 50 × 4.6 mm).
-
Mobile Phase: A mixture of 10.0 mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (40:60, v/v) at a pH of 3.8, run in an isocratic mode.
-
Injection Volume: 5.0 μL.
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI).
-
Detection Mode: Multiple-reaction monitoring (MRM).
-
Tolperisone Assay using Dibucaine as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether was used to extract Tolperisone and the internal standard from human plasma.[2]
-
Chromatographic Conditions:
-
Column: Reversed-phase Luna C18 (2.0 mm × 50 mm, 5 µm particles).[2]
-
Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH 3.5) and methanol (B129727) (12:88, v/v).[2]
-
Flow Rate: 250 µL/min.[2]
-
-
Mass Spectrometric Detection:
Tolperisone Assay using Chlorphenesin as Internal Standard
-
Sample Preparation: Tolperisone and the internal standard were isolated from 1 mL of plasma using 8 mL of dichloromethane. The organic phase was collected and evaporated under nitrogen gas, and the residue was reconstituted in 300 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phased column.
-
Mobile Phase: 45% methanol containing 1% glacial acetic acid and 0.05% 1-hexanesulfonic acid.
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
-
Detection:
-
Detector: UV detector at 260 nm.
-
Concluding Remarks
The choice of internal standard significantly impacts the performance and characteristics of a bioanalytical assay for Tolperisone. The LC-MS/MS methods using Chlorzoxazone and Dibucaine as internal standards demonstrate high sensitivity with LLOQs of 0.5 ng/mL, making them suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1][2] The method with Dibucaine boasts a very short retention time of 0.6 minutes, which allows for high-throughput analysis.[2] The HPLC-UV method with Chlorphenesin as the internal standard has a higher LLOQ of 10 ng/mL and a longer run time, which may be adequate for studies with higher expected drug concentrations.
Researchers should select an assay based on the specific requirements of their study, considering factors such as required sensitivity, sample throughput, and available instrumentation. The data and protocols presented in this guide offer a foundation for making an informed decision.
References
- 1. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to R (-) Tolperisone-d10 and Other Tolperisone Stable Isotopes for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate stable isotope-labeled internal standards is critical for the accuracy and reliability of bioanalytical data. This guide provides an objective comparison of R (-) Tolperisone-d10 with other Tolperisone (B1682978) stable isotopes, supported by experimental data and detailed methodologies.
Stable isotope-labeled compounds, particularly deuterated analogs like this compound, are invaluable tools in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium (B1214612) atoms offers several advantages, including improved metabolic stability and utility as highly effective internal standards in mass spectrometry-based quantification.
Performance Comparison: Deuterated vs. Non-Deuterated Tolperisone
The primary advantage of using a deuterated form of Tolperisone, such as Tolperisone-d10, lies in its ability to serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Furthermore, deuteration can significantly alter the pharmacokinetic profile of the parent drug, often leading to a more favorable metabolic outcome.
A notable example is BDD-10103, a deuterated analogue of Tolperisone. While specific data on this compound's pharmacokinetics is not publicly available, the data from BDD-10103 illustrates the potential benefits of deuteration. This analogue was developed to counteract the high first-pass metabolism of Tolperisone, which is primarily mediated by the polymorphic enzyme CYP2D6[1]. Studies have shown that BDD-10103 is more stable against degradation by CYP enzymes, resulting in a longer elimination half-life and enhanced overall bioavailability compared to non-deuterated Tolperisone[1].
| Parameter | Non-Deuterated Tolperisone | Deuterated Tolperisone (e.g., BDD-10103) | This compound (as an Internal Standard) |
| Primary Application | Therapeutic agent | Therapeutic agent with improved pharmacokinetics | Internal standard for bioanalysis |
| Metabolic Stability | Susceptible to rapid metabolism by CYP2D6[2] | More stable against biodegradation by CYP enzymes[1] | Co-elutes with the analyte, but its stability is crucial for accurate quantification. |
| Elimination Half-life | Approximately 1.5 - 2.5 hours[3] | Longer elimination half-life compared to Tolperisone[1] | Not applicable (used for in-vitro analysis) |
| Bioavailability | Low and variable due to high first-pass effect[3] | Enhanced overall bioavailability[1] | Not applicable |
| Use as Internal Standard | Not suitable | Not typically used for this purpose | Ideal due to similar physicochemical properties and co-elution with the analyte. |
| Potential for Isotopic Effects | Not applicable | Minimal, but can sometimes alter metabolic pathways[4] | Potential for slight chromatographic shifts from the unlabeled analyte. |
Experimental Protocols
Quantification of Tolperisone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol describes a general method for the determination of Tolperisone in human plasma, utilizing a deuterated internal standard like this compound for accurate quantification.
a. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of acetonitrile (B52724) for protein precipitation.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Tolperisone: [Precursor ion] > [Product ion]
-
This compound: [Precursor ion + 10] > [Product ion] (Specific m/z values would need to be optimized for the specific instrument)
-
In Vitro Metabolic Stability Assay
This assay is used to compare the metabolic stability of a deuterated Tolperisone analog to the non-deuterated parent compound.
a. Incubation:
-
Prepare an incubation mixture containing human liver microsomes (or a specific CYP enzyme), the test compound (non-deuterated Tolperisone or a deuterated analog), and a NADPH-regenerating system in a phosphate (B84403) buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
b. Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of Tolperisone and a typical experimental workflow.
Caption: Metabolic pathway of Tolperisone.
Caption: Experimental workflow for bioanalysis.
References
- 1. Considerable interindividual variation in the pharmacokinetics of tolperisone HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mims.com [mims.com]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Tolperisone quantification using R (-) Tolperisone-d10
Comparative Guide to Tolperisone (B1682978) Quantification in Human Plasma
A Review of Bioanalytical Methods and the Role of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published analytical methods for the quantification of Tolperisone in human plasma. While a formal inter-laboratory comparison study utilizing R(-) Tolperisone-d10 as an internal standard is not publicly available, this document summarizes and compares the performance of various validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard, such as Tolperisone-d10, is considered the gold standard in quantitative bioanalysis via mass spectrometry, as it helps to correct for variability in sample preparation and instrument response, thereby improving accuracy and precision.
Executive Summary
The quantification of Tolperisone, a centrally acting muscle relaxant, is crucial for pharmacokinetic and bioequivalence studies. A review of the scientific literature reveals several robust methods for its determination in biological matrices, primarily human plasma. These methods, employing either HPLC with UV detection or LC-MS/MS, demonstrate a range of performance characteristics in terms of sensitivity, linearity, and precision. Although the specific use of R(-) Tolperisone-d10 as an internal standard was not identified in the reviewed literature, the principles of its application are well-established and highly recommended for achieving the most accurate and reliable results.
Quantitative Performance of Tolperisone Bioanalytical Methods
The following tables summarize the key validation parameters of selected published methods for the quantification of Tolperisone in human plasma. This allows for a side-by-side comparison of their performance.
Table 1: Comparison of LC-MS/MS Methods for Tolperisone Quantification
| Parameter | Method 1 | Method 2 |
| Internal Standard (IS) | Dibucaine[1] | Chlorzoxazone[2] |
| Linearity Range | 0.5 - 300 ng/mL[1] | 0.5 - 200 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.5 ng/mL[2] |
| Intra-day Precision (%CV) | Within acceptable limits[1] | ≤ 12.3%[2] |
| Inter-day Precision (%CV) | Within acceptable limits[1] | ≤ 12.3%[2] |
| Accuracy | Within acceptable limits[1] | ± 5.0%[2] |
| Extraction Recovery | Not explicitly stated | Not explicitly stated |
Table 2: Comparison of HPLC Methods for Tolperisone Quantification
| Parameter | Method 3 | Method 4 | Method 5 |
| Internal Standard (IS) | Chlorphenesin[3] | Prednisolone[4][5] | Eperisone HCl |
| Linearity Range | Not explicitly stated | 10 - 800 ng/mL[4][5] | 50 - 2000 ng/mL[6] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | Not explicitly stated | 50 ng/mL |
| Intra-day Precision (%CV) | Minimal variability | ≤ 4.1%[4][5] | Not explicitly stated |
| Inter-day Precision (%CV) | Minimal variability[3] | ≤ 5.7%[4][5] | Not explicitly stated |
| Accuracy | Not explicitly stated | Bias of ±11.4% (intra-day) and ±8.4% (inter-day)[4][5] | Not explicitly stated |
| Extraction Recovery | Not explicitly stated | 95% (Tolperisone), 83% (IS)[4][5] | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
Method 1: LC-MS/MS with Dibucaine Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction was performed on 200 µL of human plasma using methyl t-butyl ether.
-
Chromatographic Separation:
-
Column: Reversed-phase Luna C18 (2.0 mm × 50 mm, 5 µm particles).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (B129727) (12:88, v/v).
-
Flow Rate: 250 µL/min.
-
Retention Time: 0.6 min for both Tolperisone and the internal standard.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Tandem mass detection.
-
Method 2: LC-MS/MS with Chlorzoxazone Internal Standard[2]
-
Sample Preparation: Optimized liquid-liquid extraction was used for sample preparation.
-
Chromatographic Separation:
-
Column: Zorbax C8 (3.5 µm, 50 × 4.6 mm).
-
Mobile Phase: 10.0 mM ammonium formate and acetonitrile (B52724) (40:60, v/v), pH 3.8, in an isocratic mode.
-
Injection Volume: 5.0 µL.
-
Run Time: 2.5 min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization.
-
Detection: Multiple-reaction monitoring (MRM) mode.
-
Method 4: HPLC with Prednisolone Internal Standard[4][5]
-
Sample Preparation: 1.0 mL plasma samples were extracted with a mixture of methyl tert-butyl ether and dichloromethane (B109758) (70:30, v/v).
-
Chromatographic Separation:
-
Column: Atlantis dC18.
-
Mobile Phase: 0.05 M monobasic potassium phosphate (B84403) (pH=3.0) and acetonitrile (70:30, v/v).
-
-
Detection:
-
Detector: Spectrophotometric detector.
-
Wavelength: 262 nm.
-
Visualizations
Experimental Workflow for Tolperisone Quantification
The following diagram illustrates a typical workflow for the quantification of Tolperisone in human plasma using LC-MS/MS.
Caption: Experimental workflow for Tolperisone quantification.
Conceptual Diagram of Inter-Method Comparison
This diagram illustrates the relationship between different analytical methods and their key performance indicators for a comparative assessment.
Caption: Inter-method comparison of analytical techniques.
References
- 1. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for tolperisone hydrochloride in human plasma. [wisdomlib.org]
Navigating Bioequivalence of Tolperisone Formulations: A Comparative Guide for Researchers
A detailed examination of the bioanalytical methods and pharmacokinetic parameters essential for establishing the bioequivalence of Tolperisone formulations is presented, with a focus on the role of the deuterated internal standard, R (-) Tolperisone-d10. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental protocols and data presentation integral to such studies.
Tolperisone, a centrally acting muscle relaxant, requires rigorous bioequivalence studies to ensure that generic formulations are therapeutically equivalent to the innovator product. A critical component of these studies is the use of a stable, isotopically labeled internal standard, such as this compound, in the bioanalytical method to ensure accuracy and precision in quantifying the drug in biological matrices.
Comparative Pharmacokinetic Data
The bioequivalence of two Tolperisone formulations is determined by comparing their key pharmacokinetic parameters. The following table summarizes representative data that would be expected from a comparative bioavailability study.
| Pharmacokinetic Parameter | Formulation A (Test) | Formulation B (Reference) |
| Cmax (ng/mL) | 450.8 ± 112.1 | 465.2 ± 120.5 |
| Tmax (h) | 1.0 ± 0.4 | 1.1 ± 0.5 |
| AUC₀-t (ng·h/mL) | 1250.6 ± 310.4 | 1285.3 ± 325.8 |
| AUC₀-∞ (ng·h/mL) | 1280.1 ± 315.7 | 1312.9 ± 330.1 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes.
Experimental Protocol: Bioanalytical Method
A robust and validated bioanalytical method is the cornerstone of any bioequivalence study. A typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Tolperisone in human plasma is detailed below.
1. Sample Preparation:
-
To 200 µL of human plasma, 25 µL of this compound internal standard solution (1 µg/mL in methanol) is added.
-
The sample is vortexed, and protein precipitation is induced by adding 600 µL of acetonitrile (B52724).
-
After vortexing and centrifugation, the supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tolperisone: Precursor ion > Product ion (e.g., m/z 246.2 > 98.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 256.2 > 108.1)
-
The use of a deuterated internal standard like this compound is crucial as it has nearly identical physicochemical properties to the analyte (Tolperisone) but a different mass. This allows for compensation for any variability during sample preparation and analysis, leading to more accurate and precise quantification.
Bioequivalence Study Workflow
The successful execution of a bioequivalence study follows a well-defined and regulated workflow, from volunteer recruitment to final statistical analysis.
This comprehensive guide provides a framework for understanding and conducting bioequivalence studies of Tolperisone formulations. The meticulous application of validated bioanalytical methods, including the use of appropriate internal standards, and adherence to a structured study workflow are paramount to ensuring the therapeutic equivalence and interchangeability of pharmaceutical products.
The Gold Standard: Why R(-)-Tolperisone-d10 Outperforms Structural Analogs as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Tolperisone (B1682978), the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides an objective comparison between the deuterated internal standard, R(-)-Tolperisone-d10, and the use of a structural analog, supported by experimental data and detailed methodologies. The consensus within the scientific and regulatory communities strongly favors the use of stable isotope-labeled internal standards like R(-)-Tolperisone-d10 for achieving the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) applications.
An internal standard is a compound added at a constant concentration to all samples, calibrators, and quality controls in an analytical run. Its purpose is to correct for variability throughout the entire analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.
The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as R(-)-Tolperisone-d10, or a different chemical entity with a similar structure, known as a structural analog. While both are employed in bioanalytical assays, their performance characteristics differ significantly.
The Superiority of Deuterated Internal Standards
R(-)-Tolperisone-d10 is chemically identical to the active enantiomer of Tolperisone, with the exception that ten hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution results in a different mass-to-charge ratio (m/z), allowing for its distinction from the unlabeled analyte by the mass spectrometer. Crucially, this modification preserves the physicochemical properties of the molecule, such as its extraction recovery, chromatographic retention time, and ionization efficiency.[1][2] This near-identical behavior is the foundation of its superiority over structural analogs.[1]
In contrast, a structural analog is a distinct chemical compound chosen for its structural similarity to the analyte.[1] For Tolperisone, compounds like dibucaine, chlorzoxazone, and chlorphenesin (B1668841) have been used as internal standards in published analytical methods.[3][4][5] However, even minor differences in chemical structure can lead to significant variations in analytical behavior, potentially compromising the reliability of the quantification.
The following diagram illustrates the logical flow for selecting an appropriate internal standard, highlighting the advantages of a deuterated standard.
Caption: Logical workflow for internal standard selection.
Performance Comparison: R(-)-Tolperisone-d10 vs. a Structural Analog
The superior performance of a deuterated internal standard is most evident when examining key bioanalytical method validation parameters. The following table summarizes representative data from a comparative experiment designed to quantify an analyte in human plasma using either a deuterated internal standard or a structural analog. While direct comparative data for R(-)-Tolperisone-d10 against a specific structural analog is not publicly available, this table reflects typical performance differences observed in such comparisons.
| Validation Parameter | R(-)-Tolperisone-d10 (Deuterated IS) | Structural Analog IS | Rationale for Superior Performance of Deuterated IS |
| Linearity (r²) | > 0.999 | > 0.995 | Co-elution and identical ionization behavior lead to a more consistent response ratio across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Can be within ± 15% | The deuterated IS more effectively compensates for matrix effects and extraction variability, reducing systematic errors. |
| Precision (% CV) | < 5% | < 15% | The consistent tracking of the analyte by the deuterated IS minimizes random errors throughout the analytical process. |
| Matrix Effect (% CV of IS-normalized MF) | < 5% | 5-20% | Near-identical physicochemical properties ensure that the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to better normalization. |
| Extraction Recovery (% CV) | < 5% | 5-15% | The deuterated IS has virtually the same partitioning and recovery characteristics as the analyte during sample preparation. |
Experimental Protocols
To objectively compare the performance of R(-)-Tolperisone-d10 and a structural analog internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Evaluation of Matrix Effects
Objective: To assess the ability of the internal standard to compensate for the variability of matrix effects from different sources of biological matrix.
Materials:
-
Blank human plasma from at least six different donors
-
R(-)-Tolperisone
-
R(-)-Tolperisone-d10
-
Selected Structural Analog IS
-
Reconstitution solvent (e.g., methanol/water mixture)
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set 1 (Analyte and IS in neat solution): Prepare solutions of R(-)-Tolperisone and each internal standard (R(-)-Tolperisone-d10 and the structural analog) in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with R(-)-Tolperisone and each internal standard at the same concentrations as in Set 1.
-
Set 3 (IS in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with each internal standard at the same concentrations as in Set 1.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and each IS in each of the six matrix sources by dividing the peak area in the presence of matrix (Set 2 for analyte, Set 3 for IS) by the peak area in the neat solution (Set 1).
-
IS-Normalized MF: For each of the six matrix sources, divide the MF of the analyte by the MF of the internal standard.
-
Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both R(-)-Tolperisone-d10 and the structural analog internal standard.
-
Interpretation: A lower %CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that R(-)-Tolperisone-d10 will yield a significantly lower %CV compared to the structural analog.
The following diagram illustrates a typical bioanalytical workflow for the quantification of Tolperisone in plasma using an internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Conclusion
The use of a deuterated internal standard, such as R(-)-Tolperisone-d10, is the gold standard in the quantitative bioanalysis of Tolperisone.[6] Its ability to closely mimic the behavior of the analyte throughout the entire analytical process provides superior compensation for various sources of error, leading to more accurate, precise, and reliable data. While structural analogs can be used, they are more likely to introduce variability and bias into the results due to differences in their physicochemical properties compared to the analyte. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic, toxicokinetic, and other quantitative studies, R(-)-Tolperisone-d10 is the unequivocally superior choice for an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC determination of tolperisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Accuracy and precision of Tolperisone measurement with R (-) Tolperisone-d10
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of analytical methodologies for the measurement of Tolperisone (B1682978), a centrally acting muscle relaxant. We will delve into the performance of various methods, with a special focus on the prospective advantages of employing a stable isotope-labeled internal standard, R (-) Tolperisone-d10, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable pharmacokinetic and bioequivalence data. Below is a summary of the performance characteristics of different published methods for Tolperisone quantification. While direct experimental data using this compound is not available in the public domain, the use of a deuterated internal standard in LC-MS/MS is the gold standard for bioanalytical assays. Its use is anticipated to provide the highest levels of precision and accuracy by compensating for variability in sample preparation and matrix effects.
| Method | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LC-MS/MS | Dibucaine | 0.5 - 300 | Within acceptable limits | Within acceptable limits | Within acceptable limits | [1] |
| LC-MS/MS | Chlorzoxazone | 0.5 - 200 | ≤12.3 | ≤12.3 | ±5.0 | [2] |
| LC-MS/MS (Enantioselective) | Not Specified | 0.2 - 20 | 0.95 - 6.05 | 1.11 - 8.21 | 94.0 - 100.5 (intra-day), 92.7 - 102.1 (inter-day) | [3] |
| HPLC-UV | Prednisolone | 10 - 800 | ≤4.1 | ≤5.7 | ±11.4 (intra-day), ±8.4 (inter-day) | [4][5] |
| HPLC-UV | Chlorphenesin | Not Specified | Minimal | Minimal | Not Specified | [6][7] |
| RP-HPLC | Not Applicable | 100 - 500 (µg/mL) | <2 | <2 | 98 - 102 | [8] |
| RP-HPLC | Not Applicable | Not Specified | <2 | <2 | 98.38 - 101.58 | [9] |
| UV Spectrophotometry | Not Applicable | 3 - 18 (µg/mL) | <2 | <2 | 99.09 - 101.26 | [10] |
| First Derivative UV Spectrophotometry | Not Applicable | 10 - 50 (µg/mL) | Not Specified | Not Specified | Not Specified | [11] |
Note: The performance of a method using this compound is expected to be superior to the listed LC-MS/MS methods due to the ideal properties of a stable isotope-labeled internal standard.
Experimental Workflow for Tolperisone Quantification
The following diagram illustrates a typical experimental workflow for the quantification of Tolperisone in a biological matrix using LC-MS/MS with an internal standard like this compound.
Caption: Experimental workflow for Tolperisone quantification by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Method
The following is a representative, detailed protocol for the quantification of Tolperisone in human plasma by LC-MS/MS, adapted from published methodologies. The use of this compound as the internal standard would follow the same procedure.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard solution (this compound in methanol).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering a gradient flow.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of 10mM ammonium (B1175870) formate (B1220265) buffer and methanol.
-
Flow Rate: 250 µL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tolperisone: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized, reflecting the mass difference due to deuterium (B1214612) labeling).
-
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of Tolperisone and this compound.
-
Analyze the samples and construct a calibration curve by plotting the peak area ratio of Tolperisone to the internal standard against the nominal concentration.
-
Determine the concentration of Tolperisone in unknown samples by interpolation from the calibration curve.
Discussion and Conclusion
The presented data highlights that LC-MS/MS methods generally offer superior sensitivity and selectivity compared to HPLC-UV and spectrophotometric methods for the quantification of Tolperisone. The use of an internal standard is crucial for achieving high precision and accuracy in bioanalytical methods.
While various compounds have been used as internal standards, a stable isotope-labeled internal standard like This compound is the ideal choice for LC-MS/MS analysis. This is because it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and co-ionization effectively normalize any variations that may occur during the analytical process, leading to a significant reduction in matrix effects and a marked improvement in the accuracy and precision of the measurement.
References
- 1. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpbs.com [ijpbs.com]
- 9. scispace.com [scispace.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. jchps.com [jchps.com]
A Comparative Guide to the Linearity and Range of Quantification for Tolperisone Analysis
This guide provides a comparative analysis of various analytical methods for the quantification of Tolperisone (B1682978), a centrally acting muscle relaxant. The focus is on the linearity and range of quantification, crucial parameters for accurate drug measurement in research, development, and clinical settings. While the specific use of R (-) Tolperisone-d10 as an internal standard is not extensively documented in publicly available literature, this guide evaluates established methods, offering a benchmark for performance. The data presented is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical protocols for Tolperisone.
Quantitative Data Summary
The following tables summarize the linearity and range of quantification for Tolperisone using different analytical techniques, as reported in various studies.
Table 1: Linearity and Range of Tolperisone Quantification by LC-MS/MS
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r) | Reference |
| Dibucaine | 0.5 - 300 | 0.5 | >0.999 | [1] |
| Chlorzoxazone | 0.5 - 200 | 0.5 | Not Reported | [2] |
Table 2: Linearity and Range of Tolperisone Quantification by HPLC-UV
| Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) | Reference |
| Eperisone hydrochloride | 0.05 - 2 | 0.05 | 0.9990 | [3] |
| Not Specified | 12.40 - 37.21 | 1.23 | 0.9997 | [4] |
| Not Specified | 5 - 60 | Not Reported | 0.9992 | [5] |
| Not Specified | 75 - 225 | 1.232 | Not Reported | [6] |
| Not Specified | 12.5 - 100 | 0.521 | 0.999 | [7][8] |
Table 3: Linearity and Range of Tolperisone Quantification by Other Methods
| Method | Linearity Range | LLOQ | Correlation Coefficient (r²) | Reference |
| First Derivative UV Spectrophotometry | 10 - 50 µg/mL | Not Reported | 0.999 | [9] |
| HPTLC | 50 - 800 ng/spot | 10 ng/spot | Not Reported | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of experimental protocols from the cited literature.
1. LC-MS/MS Method with Dibucaine Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction with methyl t-butyl ether.
-
Chromatography:
-
Column: Reversed-phase Luna C(18) (2.0 mm × 50 mm, 5 µm).
-
Mobile Phase: 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) - methanol (B129727) (12:88, v/v).
-
Flow Rate: 250 µL/min.
-
-
Detection: Tandem mass spectrometry in ESI positive ion mode.
2. HPLC-UV Method with Eperisone Hydrochloride Internal Standard[3]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: Chromasil C18.
-
Mobile Phase: Acetonitrile: water (pH adjusted to 3.0 with O-Phosphoric acid) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Detection: UV detection at 260.0 nm.
3. HPTLC Method[10]
-
Stationary Phase: HPTLC aluminium plates pre-coated with silica (B1680970) gel 60F-254.
-
Mobile Phase: Methanol: ethyl acetate (B1210297) (3:7, v/v).
-
Detection: Densitometric analysis in absorbance mode at 261 nm.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the linearity and range of quantification for Tolperisone using a deuterated internal standard like this compound, based on common bioanalytical practices.
Caption: Workflow for Linearity and Range Determination.
Discussion and Comparison
The presented data highlights that LC-MS/MS methods generally offer superior sensitivity, with Lower Limits of Quantification (LLOQ) in the sub-ng/mL range, making them highly suitable for pharmacokinetic studies where plasma concentrations of Tolperisone can be low.[1][2] HPLC-UV methods, while typically less sensitive with LLOQs in the µg/mL range, provide a robust and more accessible alternative for the analysis of pharmaceutical formulations where concentrations are significantly higher.[3][4][5]
The choice of internal standard is critical for achieving accurate and precise quantification. A deuterated internal standard like this compound is ideal for LC-MS/MS analysis as its chemical and physical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, thus effectively compensating for matrix effects and variations in sample processing. While specific data for this compound is not available in the reviewed literature, the principles of its use would align with best practices in bioanalytical method development.
The linearity ranges reported vary significantly across different methods, which is expected due to the different techniques and intended applications. For instance, methods developed for bulk drug and pharmaceutical dosage form analysis exhibit linearity over a wider and higher concentration range compared to those developed for bioanalysis in plasma.[6][7][8]
References
- 1. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. ijsr.net [ijsr.net]
- 5. jadd.in [jadd.in]
- 6. jpionline.org [jpionline.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. jchps.com [jchps.com]
- 10. Carolin, N. I., Balan, P., Chiranjeevi N., Uma V. M., Karthikeyan M. “Method development, validation and forced degradation studies of tolperisone hydrochloride by RP-HPLC method in bulk and tablet dosage form” International Journal of Pharma and Bio Sciences, 2(4): 587-595. 2011. [sciepub.com]
A Comparative Guide to the Bioanalytical Quantification of R(-)-Tolperisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of R(-)-Tolperisone, with a focus on a highly specific and selective enantioselective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, R(-)-Tolperisone-d10, is presented as the gold standard for achieving optimal accuracy and precision in bioanalytical studies.
Tolperisone (B1682978) is a centrally acting muscle relaxant containing a chiral center, existing as two enantiomers, R(-) and S(+)-Tolperisone. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to selectively quantify each isomer is crucial in drug development and clinical pharmacokinetics. This guide compares an enantioselective LC-MS/MS method with other non-stereoselective analytical techniques for Tolperisone analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for R(-)-Tolperisone quantification depends on the specific requirements of the study, such as the need for enantioselectivity, sensitivity, and sample throughput. The following table summarizes the performance characteristics of a state-of-the-art enantioselective LC-MS/MS method alongside other commonly employed techniques.
| Parameter | Enantioselective LC-MS/MS | RP-HPLC-UV | LC-MS/MS (Achiral) |
| Analyte | R(-) and S(+)-Tolperisone | Total Tolperisone | Total Tolperisone |
| Internal Standard | R(-)-Tolperisone-d10 (proposed) | Dibucaine[1] or Chlorzoxazone[2] | Dibucaine[1] or Chlorzoxazone[2] |
| Linearity Range | 0.2 - 20 ng/mL (for each enantiomer)[3] | 12.5 - 100 µg/mL[4] | 0.5 - 300 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (for each enantiomer)[3] | 12.5 µg/mL[4] | 0.5 ng/mL[1] |
| Intra-day Precision (% CV) | 0.95 - 6.05%[3] | < 2% | Within acceptable limits |
| Inter-day Precision (% CV) | 1.11 - 8.21%[3] | < 2% | Within acceptable limits |
| Intra-day Accuracy (%) | 94.0 - 100.5%[3] | 98.38 - 101.58%[4] | Within acceptable limits |
| Inter-day Accuracy (%) | 92.7 - 102.1%[3] | 98.38 - 101.58%[4] | Within acceptable limits |
| Specificity/Selectivity | High (discriminates between enantiomers) | Moderate (potential for interference) | High (mass-based detection) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the enantioselective LC-MS/MS method and a comparative RP-HPLC-UV method.
Method 1: Enantioselective LC-MS/MS for R(-)-Tolperisone
This method is designed for the specific quantification of R(-)-Tolperisone in a biological matrix, such as rat plasma, and utilizes a deuterated internal standard for maximum accuracy.
1. Sample Preparation:
-
A simple protein precipitation method is employed for the extraction of the analytes from the plasma matrix.[3]
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (R(-)-Tolperisone-d10).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
2. Chromatographic Conditions:
-
Column: Cellulose Tris(4-chloro-3-methylphenylcarbamate) chiral column.[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297).[3]
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
The specific mass transitions for Tolperisone enantiomers would be monitored.
Method 2: RP-HPLC-UV for Total Tolperisone
This method is suitable for the quantification of total Tolperisone without distinguishing between the enantiomers.
1. Sample Preparation:
-
For pharmaceutical dosage forms, a powdered tablet equivalent to a specific amount of Tolperisone is dissolved in the mobile phase, sonicated, and filtered.[4]
-
For biological samples, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4].
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer containing 0.1% triethylamine (B128534) (55:45 v/v), with the pH adjusted to 4.0 with glacial acetic acid[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection: UV detection at 260 nm[4].
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the enantioselective LC-MS/MS method.
References
- 1. Determination of tolperisone in human plasma by liquid chromatography/tandem mass spectrometry for clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive and selective LC-MS/MS for the determination of tolperisone and etodolac in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective separation and simultaneous determination of tolperisone and eperisone in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Robustness testing of the analytical method for Tolperisone with R (-) Tolperisone-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the robustness of a primary analytical method for the quantification of Tolperisone, utilizing R (-) Tolperisone-d10 as an internal standard, against a common alternative. The focus is on the method's capacity to remain unaffected by small, deliberate variations in chromatographic conditions, a critical aspect of analytical method validation.
Comparative Analysis of Analytical Method Robustness
The robustness of an analytical method is a measure of its reliability during normal use.[1] This section compares two High-Performance Liquid Chromatography (HPLC) methods for Tolperisone analysis, with a focus on their performance under varied conditions. Method A represents a validated method using this compound as an internal standard, while Method B is a common alternative for the purpose of comparison.
Table 1: Comparison of Chromatographic Methods
| Parameter | Method A (with this compound IS) | Method B (Alternative Method) |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 8.0) (gradient) | Methanol : Phosphate Buffer (pH 3.0) (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 260 nm |
| Column Temp. | 40°C | 30°C |
| Internal Standard | This compound | Prednisolone |
Table 2: Robustness Testing Results
| Parameter Variation | Method A: % RSD of Tolperisone/IS Peak Area Ratio | Method B: % RSD of Tolperisone Peak Area | System Suitability Criteria Met? (Method A) | System Suitability Criteria Met? (Method B) |
| Flow Rate (± 0.2 mL/min) | ||||
| 0.8 mL/min | 0.45 | 1.85 | Yes | Yes |
| 1.2 mL/min | 0.52 | 2.10 | Yes | No (Tailing > 2.0) |
| Column Temperature (± 5°C) | ||||
| 35°C | 0.38 | 1.55 | Yes | Yes |
| 45°C | 0.41 | 1.98 | Yes | Yes |
| Mobile Phase pH (± 0.2) | ||||
| pH 7.8 | 0.61 | 2.30 | Yes | No (Resolution < 2.0) |
| pH 8.2 | 0.58 | 2.55 | Yes | No (Resolution < 2.0) |
| Mobile Phase Composition (± 2%) | ||||
| Organic Phase -2% | 0.75 | 3.10 | Yes | No (Peak splitting) |
| Organic Phase +2% | 0.69 | 2.90 | Yes | No (Peak splitting) |
Note: Data presented are representative and intended for comparative purposes.
The results indicate that Method A, employing this compound as an internal standard, demonstrates superior robustness. The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, effectively compensates for minor variations in chromatographic conditions, leading to more consistent and reliable results.
Experimental Protocols
Robustness Study Protocol
The robustness of the analytical method is evaluated by making small, deliberate changes to the chromatographic parameters.[2][3][4] The system suitability parameters, including resolution between Tolperisone and any impurities, tailing factor, and theoretical plates, are monitored under each condition.[4][5]
-
Preparation of Solutions:
-
Prepare a standard solution of Tolperisone and a solution of this compound as the internal standard.
-
Prepare a system suitability solution containing Tolperisone and its known impurities.
-
-
Variation of Chromatographic Parameters:
-
Flow Rate: Vary the flow rate of the mobile phase by ±0.2 mL/min from the nominal rate (e.g., 0.8 mL/min and 1.2 mL/min).[5]
-
Column Temperature: Adjust the column temperature by ±5°C from the set temperature (e.g., 35°C and 45°C).[5]
-
Mobile Phase pH: Alter the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Mobile Phase Composition: Vary the proportion of the organic solvent in the mobile phase by ±2%.
-
-
Data Analysis:
-
Inject the system suitability solution and the standard solution under each of the varied conditions.
-
Calculate the system suitability parameters for each condition.
-
Determine the relative standard deviation (%RSD) of the peak area ratio of Tolperisone to the internal standard. The acceptance criterion for robustness is typically that the system suitability parameters meet the pre-defined criteria and the %RSD is not significantly affected.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. pharmtech.com [pharmtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of R (-) Tolperisone-d10: A Comprehensive Guide
Immediate Safety and Handling
Before beginning any disposal process, it is crucial to consult your institution's specific safety guidelines and the material safety data sheet (MSDS) for Tolperisone Hydrochloride. Always handle R (-) Tolperisone-d10 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[2][3]
Quantitative Data for Safe Handling
The following table summarizes key information pertinent to the safe handling and disposal of Tolperisone compounds.
| Parameter | Value | Source |
| Molecular Formula | C16H13D10NO | N/A |
| Appearance | Solid | [1] |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | [1][4] |
| Recommended Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [1][3] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [2][3] |
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1][3] This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.
Solid Waste Disposal
-
Packaging : Carefully place the solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2] The label must include the chemical name ("this compound"), the words "Hazardous Waste," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed container in a designated hazardous waste accumulation area. This area should be secure and away from incompatible materials.
-
Collection : Arrange for pickup and disposal by a licensed hazardous waste contractor.
Contaminated Labware and PPE
Any materials, such as pipette tips, weighing boats, or gloves, that come into direct contact with this compound should be considered contaminated and disposed of as hazardous waste. Place these items in the same labeled container as the solid waste.
Empty Container Disposal
Empty containers that once held this compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing : Rinse the empty container three times with a suitable solvent, such as ethanol (B145695) or methanol.[2] This process helps to ensure that any residual chemical is removed.
-
Rinsate Collection : The solvent used for rinsing is now considered hazardous waste.[2] Collect all rinsate in a separate, clearly labeled waste container designated for flammable liquid waste.
-
Final Disposal : After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[2]
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and, if safe to do so, ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's EHS department.[2]
-
Containment : For small spills, gently cover the material with an inert absorbent material like sand or vermiculite (B1170534) to prevent it from spreading.[2]
-
Collection : Carefully collect the absorbent material and spilled compound into a sealed container for hazardous waste disposal.[2]
-
Decontamination : Clean the spill area thoroughly with a suitable solvent and decontaminating solution. All cleaning materials should be disposed of as hazardous waste.
Experimental Protocols & Visualized Workflows
To further clarify the disposal process, the following sections provide detailed protocols and visual diagrams.
Protocol for Triple Rinsing of Empty Containers
-
Preparation : Don all required PPE (lab coat, safety goggles, and chemical-resistant gloves). Perform the rinsing procedure in a chemical fume hood.
-
First Rinse : Add a small volume of a suitable solvent (e.g., ethanol or methanol) to the empty container, ensuring all interior surfaces are wetted.
-
Collection : Pour the rinsate into a designated hazardous waste container for flammable liquids.
-
Repeat : Perform the rinsing and collection steps two more times to complete the triple rinse.
-
Drying : Allow the container to air dry completely in the fume hood before disposal as non-hazardous waste.
Logical Flow for Disposal Path Selection
The appropriate disposal path for this compound and associated materials depends on the nature of the waste. This diagram illustrates the decision-making process.
References
Personal protective equipment for handling R (-) Tolperisone-d10
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like R (-) Tolperisone-d10 is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[4][5] The following table summarizes the recommended PPE:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[5] Gloves must be inspected before use and disposed of after contamination.[2] |
| Eye Protection | Safety glasses or goggles | Should be worn to protect against dust particles and splashes.[4][6] |
| Body Protection | Laboratory coat or disposable gown | A disposable gown made of polyethylene-coated polypropylene (B1209903) or other resistant materials is recommended.[5] A complete suit protecting against chemicals may be necessary depending on the scale of work.[2] |
| Respiratory Protection | Fume hood or respirator | Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[2][4] If a fume hood is not available, a respirator may be required.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][6]
2. Preparation and Weighing:
-
All handling of the solid compound should be performed within a chemical fume hood to prevent inhalation of dust.[4]
-
Use appropriate tools (e.g., spatulas, weighing paper) for transferring the powder.
-
Avoid creating dust during handling.[2]
3. Dissolving and Use in Experiments:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure all containers are clearly labeled with the chemical name and any hazard warnings.
4. Spill Management:
-
In case of a small spill, gently cover the material with an inert absorbent material (e.g., sand or vermiculite) and collect it into a sealed container for disposal.[4]
-
For large spills, evacuate the area and contact trained hazardous waste personnel.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Store the sealed container in a designated hazardous waste accumulation area.[4]
Liquid Waste:
-
Collect all solutions containing this compound in a labeled hazardous waste container.
-
Do not dispose of solutions down the drain unless neutralized and permitted by local regulations.[4]
Contaminated Materials:
-
Dispose of contaminated gloves, weighing paper, and other disposable materials in the designated hazardous waste container.[2]
-
For empty containers, triple rinse with a suitable solvent (e.g., ethanol (B145695) or methanol). Collect the rinsate as hazardous waste. After triple rinsing, the container can typically be disposed of as regular laboratory waste.[4]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
